Technical Documentation Center

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
  • CAS: 870693-08-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid: Molecular Weight, Exact Mass, and Characterization

Abstract This technical guide provides a detailed analysis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound featuring a unique combination of a pyrrole core, a sulfonyl linker, and a py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound featuring a unique combination of a pyrrole core, a sulfonyl linker, and a pyrrolidine moiety. For researchers in medicinal chemistry and drug development, precise knowledge of a compound's fundamental physicochemical properties is a prerequisite for any further investigation. This document focuses on the critical distinction and determination of its molecular weight and exact mass. We will explore the theoretical basis for these values, present a robust experimental workflow for their verification using High-Resolution Mass Spectrometry (HRMS), and discuss the significance of these parameters in a scientific context. This guide is intended to serve as an authoritative resource for scientists requiring accurate molecular characterization for synthesis confirmation, purity assessment, and regulatory documentation.

Introduction to 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS Number: 870693-08-6) is a compound of interest due to its composite molecular architecture.[1][2] The structure integrates three key pharmacophoric elements:

  • Pyrrole-2-carboxylic Acid: A five-membered aromatic heterocycle with a carboxylic acid substituent. This scaffold is a known building block in the synthesis of biologically active molecules, including inhibitors of the SARS coronavirus.[3][4]

  • Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle. The non-planar, sp³-rich nature of the pyrrolidine ring is highly valued in drug design for its ability to explore three-dimensional chemical space, often leading to improved binding affinity and pharmacokinetic properties.[5]

  • Sulfonamide Linker: A stable and versatile functional group that connects the pyrrole and pyrrolidine rings. Sulfonamides are a cornerstone of medicinal chemistry, known for their ability to act as bioisosteres of other functional groups and for their strong hydrogen bonding capabilities.

The combination of these fragments suggests potential applications as a scaffold in various therapeutic areas. Accurate characterization, beginning with its mass, is the foundational step in unlocking its potential.

Figure 1: 2D Structure of the title compound.

Fundamental Physicochemical Properties

A clear understanding of a molecule's identity begins with its fundamental properties. The table below summarizes the key identifiers and mass-related values for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

PropertyValueSource
IUPAC Name 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid-
CAS Number 870693-08-6[1][2]
Molecular Formula C₉H₁₂N₂O₄S[2][6]
Molecular Weight 244.27 g/mol [6]
Exact Mass (Monoisotopic) 244.05177 Da[6]
InChIKey SEXGWTLWMPYETM-UHFFFAOYSA-N[6]
Distinguishing Molecular Weight from Exact Mass

For the drug development professional, the distinction between molecular weight and exact mass is not merely academic; it is fundamental to analytical characterization.

  • Molecular Weight (or Molar Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically used in stoichiometry for bulk chemical preparations (e.g., calculating how many grams are needed for a 1 molar solution).

  • Exact Mass is the mass calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da, ³²S = 31.972071 Da). This value is what is measured by a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). High-resolution instruments can measure this value with high precision, making it the definitive value for confirming a molecule's elemental composition.

Theoretical and Experimental Mass Determination

This section details the theoretical basis for the compound's mass and outlines a standard, field-proven protocol for its experimental verification.

Theoretical Mass Calculation

The exact mass of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is derived from its molecular formula, C₉H₁₂N₂O₄S.

  • Calculation:

    • (9 x Mass of ¹²C) + (12 x Mass of ¹H) + (2 x Mass of ¹⁴N) + (4 x Mass of ¹⁶O) + (1 x Mass of ³²S)

    • (9 x 12.000000) + (12 x 1.007825) + (2 x 14.003074) + (4 x 15.994915) + (1 x 31.972071) = 244.05177 Da

This theoretical value serves as the benchmark against which experimental data is compared.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The authoritative method for confirming the elemental composition of a novel compound is High-Resolution Mass Spectrometry (HRMS). The protocol described below is a self-validating system, where the precision of the result provides confidence in the compound's identity.

G A 1. Sample Preparation (Compound in MeOH/H₂O + 0.1% Formic Acid) B 2. Ionization (Electrospray Ionization - ESI Source) A->B Infusion C 3. Mass Analysis (Orbitrap or TOF Analyzer) B->C Ion Transfer D 4. Detection (Ion Detector) C->D Ion Separation E 5. Data Analysis (Mass Spectrum Generation & m/z Measurement) D->E Signal Processing

Figure 2: Standard workflow for HRMS analysis.

Detailed Experimental Protocol:

  • Objective: To experimentally determine the exact mass of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid and confirm its elemental composition.

  • Materials & Instrumentation:

    • High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Waters™ SYNAPT™ TOF).

    • Electrospray Ionization (ESI) source.

    • HPLC-grade methanol and water.

    • Formic acid (LC-MS grade).

    • The analyte compound, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

  • Step-by-Step Methodology:

    • Step 1: Sample Preparation

      • Action: Prepare a stock solution of the compound at 1 mg/mL in methanol. From this, create a dilute working solution of ~1-10 µg/mL in a 50:50 mixture of methanol and water. Add formic acid to a final concentration of 0.1%.

      • Causality (Expertise): The methanol/water mixture ensures solubility for this moderately polar compound. The addition of formic acid is critical; it acidifies the solution, promoting protonation of the analyte. This makes the formation of the positive pseudomolecular ion, [M+H]⁺, highly efficient during electrospray ionization, which is essential for detection in positive ion mode.

    • Step 2: Instrument Calibration

      • Action: Calibrate the mass spectrometer immediately before the analysis using a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

      • Trustworthiness: This step is non-negotiable for ensuring mass accuracy. Calibration creates a precise relationship between the detector's signal and the known m/z values of the standard, ensuring that the measurement of the unknown analyte is accurate to within parts-per-million (ppm).

    • Step 3: Sample Infusion and Ionization

      • Action: Infuse the prepared sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Operate the ESI source in positive ion mode.

      • Causality (Expertise): ESI is the ionization method of choice for polar molecules like this one because it is a "soft" ionization technique. It imparts charge to the molecule in solution with minimal fragmentation, preserving the intact molecular ion for analysis. Operating in positive mode will target the protonated molecule, [M+H]⁺.

    • Step 4: Mass Analysis and Data Acquisition

      • Action: Acquire data over a relevant mass range (e.g., m/z 100-500) at high resolution (>60,000 FWHM).

      • Causality (Expertise): High resolution is what allows an Orbitrap or TOF analyzer to distinguish between ions with very similar nominal masses but different elemental compositions. This resolving power is necessary to generate a mass measurement accurate to several decimal places.

    • Step 5: Data Analysis and Validation

      • Action: Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion. Compare the measured m/z of this peak to the theoretical value.

      • Trustworthiness (Self-Validation):

        • Theoretical [M+H]⁺ Mass: 244.05177 (M) + 1.007825 (H⁺) - 0.000549 (e⁻) ≈ 245.05905 Da .

        • Acceptance Criterion: The mass error, calculated as [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶, must be less than 5 ppm.

        • Confirmation: Observing a peak with a measured mass of, for example, 245.05890 Da would result in a mass error of -0.61 ppm, providing high confidence in the assigned elemental formula of C₉H₁₂N₂O₄S. PubChem predicts a collision cross section of 154.0 Ų for this [M+H]⁺ adduct, which can provide an additional, orthogonal point of confirmation if ion mobility spectrometry is available.[6]

Significance in a Research Context

Accurate mass determination is a cornerstone of modern chemical and pharmaceutical research for several critical reasons:

  • Identity Confirmation: It provides definitive proof of the elemental composition of a newly synthesized compound, confirming that the target molecule was successfully produced.

  • Purity Assessment: HRMS can distinguish the target compound from impurities, even those with the same nominal mass, which is crucial for biological assays where impurities could confound results.

  • Metabolite Identification: In drug metabolism studies, HRMS is used to identify metabolites by accurately determining the mass shifts from the parent drug, allowing researchers to elucidate metabolic pathways.

  • Regulatory Compliance: For drug candidates advancing toward clinical trials, precise and validated analytical data, including HRMS, is a mandatory component of submissions to regulatory agencies like the FDA.

Conclusion

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid possesses a calculated molecular weight of 244.27 g/mol and a theoretical monoisotopic (exact) mass of 244.05177 Da. While the former is essential for stoichiometric purposes, the latter is the key parameter for analytical identification. The use of a robust technique like High-Resolution Mass Spectrometry with Electrospray Ionization allows for the experimental verification of this exact mass to a high degree of precision (typically < 5 ppm), thereby confirming the compound's elemental composition. This level of analytical rigor is indispensable for any serious research or development program, providing the foundational data upon which all subsequent biological and chemical investigations are built.

References

  • Vertex AI Search. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid — Chemical Substance Information.
  • PubChem. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid. National Center for Biotechnology Information.
  • Chemazone. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.
  • National Institutes of Health. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC.
  • ChemicalBook. (2026, February 28). Pyrrole-2-carboxylic acid | 634-97-9.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. Designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into the rationale behind experimental choices, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

The pyrrolidine and pyrrole moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The specific molecule, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, combines the rigidity of the aromatic pyrrole ring with the conformational flexibility of the saturated pyrrolidine ring, linked by a sulfonyl group. The carboxylic acid function introduces a key site for hydrogen bonding interactions. Elucidating the three-dimensional structure of this molecule is paramount for understanding its physicochemical properties, potential intermolecular interactions, and for guiding structure-activity relationship (SAR) studies in drug discovery.[3]

This guide will detail a systematic approach to the crystal structure analysis of this compound, from material synthesis and purification to the final validation and interpretation of the crystal structure. While a public crystal structure for this specific compound is not available, the methodologies described herein are based on established and widely accepted practices for small organic molecules.

Part 1: Synthesis, Purification, and Crystallization

A successful crystal structure analysis begins with the synthesis of high-purity material. Impurities can significantly hinder or prevent the growth of single crystals suitable for X-ray diffraction.[4]

Synthesis and Purification

The synthesis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid would likely involve a multi-step process, potentially starting from pyrrole-2-carboxylic acid or a suitable derivative. A plausible synthetic route could involve the sulfonation of the pyrrole ring followed by reaction with pyrrolidine.

Purification Protocol:

  • Initial Purification: Following synthesis, the crude product should be purified using column chromatography to remove unreacted starting materials and by-products.

  • Recrystallization: The most common and effective method for purifying solid organic compounds is recrystallization.[4] This process involves dissolving the compound in a minimal amount of a hot solvent in which it has high solubility, and then allowing it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent.

Rationale for Solvent Choice: The selection of an appropriate solvent system is critical and often determined empirically.[5][6] For a carboxylic acid like the title compound, polar solvents such as ethanol, methanol, or ethyl acetate, or mixtures thereof, are good starting points.[5] The goal is to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] Several techniques can be employed to grow crystals suitable for diffraction analysis.

Experimental Protocols for Crystallization:

  • Slow Evaporation:

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature.

    • Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.[4]

  • Vapor Diffusion:

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.

    • The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.[4]

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a dewar or a programmable cooling bath.

Troubleshooting Crystallization:

  • Oiling Out: If the compound separates as an oil, try using a more dilute solution or a different solvent system.

  • Small or Needle-like Crystals: This often indicates rapid crystallization. To grow larger crystals, slow down the rate of crystallization by using a slower evaporation rate, a smaller temperature gradient, or the vapor diffusion method.[4]

  • No Crystals: If no crystals form, try scratching the inside of the container with a glass rod to create nucleation sites or adding a seed crystal from a previous successful crystallization.[4]

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Data Collection

A high-quality single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[5]

Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a glass fiber or a loop.

  • Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[5]

  • Data Acquisition: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5] The diffractometer rotates the crystal through a series of angles, and the intensities of the diffracted X-ray beams are measured by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

structure_solution_workflow DataCollection Diffraction Data Collection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: Workflow for Crystal Structure Determination.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Data Interpretation and Validation

The final step is to analyze and validate the refined crystal structure.

Crystallographic Data

The results of the crystal structure analysis are summarized in a table of crystallographic data. The following table presents hypothetical but realistic data for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

ParameterHypothetical Value
Chemical FormulaC₉H₁₂N₂O₄S
Formula Weight244.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)13.567(5)
β (°)105.23(1)
Volume (ų)1120.1(7)
Z4
Density (calculated) (g/cm³)1.448
Absorption Coefficient (mm⁻¹)0.289
F(000)512
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8123
Independent reflections2543 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Molecular and Crystal Structure

The refined structure would reveal key molecular features, such as bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the pyrrolidine ring and the relative orientation of the pyrrole, sulfonyl, and carboxylic acid groups.

Intermolecular Interactions:

A crucial aspect of the analysis is the examination of intermolecular interactions, which govern the packing of molecules in the crystal lattice. For 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, strong hydrogen bonds are expected involving the carboxylic acid group and the N-H of the pyrrole ring.

hydrogen_bonding mol1 C(=O)OH N-H mol2 C(=O)OH N-H mol1:cooh->mol2:cooh O-H···O mol1:nh->mol2:cooh N-H···O

Caption: Potential Hydrogen Bonding Interactions.

The carboxylic acid groups could form centrosymmetric dimers via O-H···O hydrogen bonds.[7] Additionally, the pyrrole N-H group could act as a hydrogen bond donor to the sulfonyl or carboxyl oxygen atoms of neighboring molecules.

Structure Validation

The final refined structure must be validated to ensure its quality and accuracy. This involves checking for any unresolved electron density, unusual bond lengths or angles, and consistency with established chemical principles. Tools such as PLATON and the IUCr's checkCIF service are used for this purpose.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. By following these detailed methodologies, from synthesis and crystallization to data collection, structure refinement, and validation, researchers can obtain a high-quality crystal structure. The resulting three-dimensional model provides invaluable insights into the molecule's conformation and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

References

  • Barot Rinkeshkumar A; Patel Urmila; Shah Dhaval.
  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. Benchchem.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • Method for crystallising carboxylic acid.
  • X‐ray crystal structure of 15 b.
  • Carboxylic acid purification and crystallization process.
  • Stereochemistry and X-ray Crystal Structure of ‘Pyrrole Trimer’: Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl)-2,5-di(pyrrol-2-yl)pyrrolidine (Monotosyl cis Pyrrole Trimer). RSC Publishing.
  • The Chemistry of Pyrroles.
  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI.
  • Solvent design for crystallization of carboxylic acids.
  • 4-(pyrrolidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid. PubChemLite.
  • 4-(pyrrolidine-1-sulfonyl)
  • 1H-Pyrrole-2-carboxylic acid. PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • 4-PYRROLIDIN-1-YLPYRIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Inform
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Autom
  • L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. SCIRP.
  • Pyrrolidines. Fisher Scientific.
  • Pyrrolidine. Wikipedia.
  • 4-{[(2-furylmethyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid. Santa Cruz Biotechnology.
  • Pyrrole-2-carboxylic acid(634-97-9)IR1. ChemicalBook.
  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook.

Sources

Foundational

In Vitro Toxicity Profile of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid: A Technical Guide

Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. In the absence of spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel chemical entity, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. In the absence of specific toxicity data for this compound, we present a logical, tiered approach based on industry-standard and regulatory-accepted assays to assess its potential cytotoxic, genotoxic, hepatotoxic, and cardiotoxic liabilities. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind each methodological choice, ensuring a robust and self-validating preclinical safety assessment.

Introduction: The Imperative of Early Safety Profiling

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a synthetic compound with a pyrrolidine-sulfonyl-pyrrole carboxylic acid scaffold.[1][2] While its specific biological targets are yet to be fully elucidated, its structural alerts, including a pyrrolidine ring, warrant a thorough preclinical safety evaluation.[3] Early and comprehensive in vitro toxicity profiling is a cornerstone of modern drug discovery, enabling the early identification and mitigation of potential safety concerns.[4][5][6] This proactive approach, often termed "fail early, fail cheap," conserves resources by deprioritizing compounds with unfavorable safety profiles before significant investment in later-stage development.[7]

This guide outlines a battery of in vitro assays designed to provide a foundational understanding of the compound's safety profile. The selection of these assays is guided by recommendations from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and is designed to probe the most common liabilities that lead to drug attrition.[8][9][10][11]

General Cytotoxicity Assessment: Establishing a Therapeutic Window

The initial step in any toxicity assessment is to determine the concentration range at which the compound elicits general cellular toxicity. This is crucial for distinguishing specific, mechanism-based toxicity from non-specific cell death and for guiding dose selection in subsequent, more complex assays.[12] We will employ two complementary assays that measure different aspects of cellular health.

Mitochondrial Activity Assessment: The MTT Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of metabolically active cells.

Causality of Experimental Choice: The MTT assay is selected for its high throughput, sensitivity, and its ability to provide an early indication of mitochondrial dysfunction, a common mechanism of drug-induced toxicity.[14] A reduction in MTT conversion can signify not just cell death but also sublethal mitochondrial impairment.

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell Membrane Integrity Assessment: The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a widely used method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][16] LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis, making it a reliable biomarker for necrosis.[13][17]

Causality of Experimental Choice: This assay complements the MTT assay by specifically measuring plasma membrane integrity.[13] A compound could be metabolically inactive in the MTT assay but still cause membrane damage, which the LDH assay would detect. This dual-assay approach provides a more complete picture of the cytotoxic mechanism.[13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.[17]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100) and a negative control (untreated cells).

Data Presentation: Cytotoxicity Profile
AssayEndpoint24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTTMitochondrial ActivityHypothetical ValueHypothetical ValueHypothetical Value
LDHMembrane IntegrityHypothetical ValueHypothetical ValueHypothetical Value

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity assays are a critical component of preclinical safety testing, as they identify compounds that can cause genetic damage, a potential precursor to carcinogenesis.[18][19] A standard battery of in vitro genotoxicity tests is required for regulatory submissions.

Bacterial Reverse Mutation Assay: The Ames Test

The Ames test is a widely used method for detecting gene mutations.[18] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[20] A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[20]

Causality of Experimental Choice: The Ames test is a rapid, sensitive, and cost-effective screen for point mutations and frameshift mutations.[20] It is a regulatory requirement and a foundational assay in genotoxicity testing.[18][19] The inclusion of a metabolic activation system (S9 fraction from rat liver) mimics mammalian metabolism, allowing for the detection of pro-mutagens that require bioactivation.[21]

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Compound and S9 Mixture: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 metabolic activation mix.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[18] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[18]

Causality of Experimental Choice: This assay provides a broader assessment of chromosomal damage than the Ames test and is more relevant to mammalian cells.[18][20] It is also a standard regulatory requirement and can be performed using various cell lines, including human peripheral blood lymphocytes, which adds to its clinical relevance.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO-K1, L5178Y, or human lymphocytes) and treat with the test compound at a range of concentrations for a period that allows for at least one cell division.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Data Presentation: Genotoxicity Profile
AssayMetabolic ActivationResult
Ames Test (TA98)-S9 / +S9Negative/Positive
Ames Test (TA100)-S9 / +S9Negative/Positive
In Vitro MicronucleusN/ANegative/Positive

Hepatotoxicity Assessment: Interrogating the Primary Site of Metabolism

Drug-induced liver injury (DILI) is a major cause of drug attrition and post-market withdrawal.[14][22][23] The liver is the primary site of drug metabolism, and reactive metabolites can be formed that lead to cellular damage.[24][25] Therefore, early assessment of hepatotoxicity is critical.

Primary Human Hepatocytes: The Gold Standard In Vitro Model

Primary human hepatocytes (PHHs) are considered the most physiologically relevant in vitro model for assessing DILI as they retain many of the metabolic and synthetic functions of the liver in vivo.[26][27][28][29] While cell lines like HepG2 are useful for initial screening, PHHs provide more predictive data on human-specific metabolism and toxicity.[28]

Causality of Experimental Choice: The use of PHHs allows for the investigation of metabolism-dependent toxicity. The compound will be metabolized by the full complement of human cytochrome P450 enzymes, and any resulting toxic metabolites will exert their effects in a relevant cellular context.[26]

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to recover and form a monolayer.

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid for 24 and 48 hours.

  • Multiplexed Toxicity Readouts: At the end of the treatment period, perform a multiplexed assay to assess several key indicators of hepatotoxicity:

    • Cell Viability: Using a cell-permeant DNA dye (e.g., Hoechst 33342) and a cell-impermeant DNA dye (e.g., propidium iodide) to count total and dead cells, respectively.

    • Mitochondrial Health: Using a dye such as TMRM to measure mitochondrial membrane potential.

    • Oxidative Stress: Using a probe like CellROX Green to detect reactive oxygen species (ROS).

    • Hepatocyte Function: Measure the release of liver-specific enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.[26]

  • High-Content Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to generate concentration-response curves for each toxicity parameter.[7]

Signaling Pathway Visualization: Mechanisms of Drug-Induced Liver Injury

DILI_Mechanisms cluster_drug Drug Metabolism cluster_cell Hepatocyte Injury cluster_immune Immune Response Parent Drug Parent Drug P450 CYP450 Enzymes Parent Drug->P450 Reactive Metabolite Reactive Metabolite Mitochondria Mitochondrial Dysfunction Reactive Metabolite->Mitochondria ER ER Stress Reactive Metabolite->ER Neoantigen Neoantigen Formation Reactive Metabolite->Neoantigen P450->Reactive Metabolite ROS Oxidative Stress (ROS) Mitochondria->ROS ER->ROS Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis ImmuneCells Immune Cell Activation Necrosis->ImmuneCells DAMPs Neoantigen->ImmuneCells Inflammation Inflammation ImmuneCells->Inflammation

Caption: Key pathways in drug-induced liver injury.

Cardiotoxicity Assessment: Protecting the Heart

Cardiotoxicity is another leading cause of drug development failure and market withdrawal.[30][31] The most common form of drug-induced cardiotoxicity is QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes. This is often caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[30][32]

hERG Channel Inhibition Assay

The hERG assay is a regulatory requirement and a critical first step in assessing proarrhythmic risk.[32] It directly measures the effect of a compound on the current flowing through the hERG channel, typically using automated patch-clamp electrophysiology in a cell line stably expressing the channel.

Causality of Experimental Choice: Direct assessment of hERG channel activity is the most sensitive and specific method for identifying compounds with the potential to cause QT prolongation.[32][33] An early hERG screen allows for the rapid deselection of compounds with this liability.

  • Cell Preparation: Use a cell line (e.g., HEK293) stably transfected with the hERG channel.

  • Patch-Clamp Electrophysiology: Use an automated patch-clamp system to establish a whole-cell recording from a single cell.

  • Compound Application: Apply a range of concentrations of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid to the cell while recording the hERG current.

  • Data Acquisition: Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition relative to the vehicle control and determine the IC50 value.

Human iPSC-Derived Cardiomyocytes: A Functional Assessment

While the hERG assay is essential, it does not capture the full complexity of cardiac electrophysiology, as other ion channels also play a role.[33][34] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more integrated model, as they are spontaneously beating human heart cells that express a range of cardiac ion channels.[30][31][33]

Causality of Experimental Choice: hiPSC-CMs provide a more holistic view of a compound's effect on cardiac function.[30][34] They can detect effects on beat rate, contractility, and field potential duration (an in vitro surrogate for the QT interval), providing a more predictive assessment of proarrhythmic risk than the hERG assay alone.[32][34]

  • Cardiomyocyte Culture: Plate hiPSC-CMs on a microelectrode array (MEA) plate and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record the baseline electrical activity (field potentials) of the cardiomyocyte network.

  • Compound Treatment: Add the test compound at various concentrations and record the electrical activity over time.

  • Data Acquisition and Analysis: Analyze the MEA recordings to determine the effects of the compound on:

    • Beat Rate: The frequency of spontaneous contractions.

    • Field Potential Duration (FPD): The duration of the repolarization phase.

    • Arrhythmic Events: The occurrence of irregular beats or early afterdepolarizations (EADs).

Data Presentation: Cardiotoxicity Profile
AssayEndpointIC50 / Effect Concentration (µM)
hERG Patch-ClamphERG Current InhibitionHypothetical Value
hiPSC-CM MEAFPD ProlongationHypothetical Value
hiPSC-CM MEABeat Rate AlterationHypothetical Value

Conclusion and Forward Look

This technical guide has outlined a robust, multi-faceted in vitro strategy for the initial toxicity profiling of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid. By systematically evaluating general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, this approach provides a comprehensive dataset to inform a go/no-go decision for further development. The emphasis on mechanistic assays and physiologically relevant models, such as primary human hepatocytes and hiPSC-derived cardiomyocytes, enhances the predictive value of these studies for human safety.[28][34]

The results from this battery of tests will form the foundation of the compound's safety profile and will be critical for designing subsequent in vivo toxicology studies. A favorable in vitro profile, characterized by high IC50 values across all assays, would provide strong support for advancing this compound in the drug discovery pipeline. Conversely, any significant liabilities identified in these assays would necessitate further investigation or consideration of chemical modification to mitigate the observed toxicity.

References

  • Drug-Induced Liver Injury | Concise Medical Knowledge - Lecturio. (2024, January 17).
  • Drug-Induced Hepatotoxicity - Medscape Reference. (2025, June 12).
  • In vitro primary hepatocyte assay - MB Biosciences.
  • Mechanisms of Drug Induced Liver Injury - PMC - NIH.
  • In Vitro Cardiotoxicity - Creative Bioarray.
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28).
  • Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. (2019, December 28).
  • 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid — Chemical Substance Information.
  • In vitro models for liver toxicity testing - PMC - NIH.
  • Ames Test and Genotoxicity Testing - Nelson Labs.
  • Full article: Drug induced liver injury – a 2023 update - Taylor & Francis. (2023, October 2).
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26).
  • Cytotoxicity studies on live primary human hepatocytes using the Operetta high‑content analysis system. - Revvity.
  • Assessment of municipal wastewater genotoxicity using the Ames fluctuation test the SOS Chromotest and the mussel micronucleus test a comparison - ResearchGate.
  • High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes - Molecular Devices.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18).
  • In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC. (2016, April 16).
  • Mechanisms of drug induced liver injury - PubMed. (2025, May 26).
  • LDH Cytotoxicity Assay Kit (A319649) - Antibodies.com.
  • In Vitro Hepatotoxicity Services - Eurofins Discovery.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5).
  • Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity - PMC.
  • Advances in Predictive Toxicology for Discovery Safety through High Content Screening.
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021, June 18).
  • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. (2018, December 10).
  • How can I predict toxicity in drug discovery? - Optibrium.
  • Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes - Axion Biosystems. (2022, January 15).
  • Utilizing Machine Learning for Predictive Toxicology in Drug Development - JOCPR.
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16).
  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC. (2025, October 20).
  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27).
  • Particle-Induced Artifacts in the MTT and LDH Viability Assays - ACS Publications. (2012, July 16).
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (2010, July 20).
  • In vitro assays for developmental neurotoxicity - OECD.
  • 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid — Chemical Substance Information - NextSDS.
  • Predicting Toxicity in Drug Development | Pharmaceutical Technology. (2022, February 2).
  • In vitro Toxicity Testing in the Twenty-First Century - PMC - NIH.
  • Guidelines for the Testing of Chemicals - OECD.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19).
  • In vitro Toxicity Testing - ILO Encyclopaedia of Occupational Health and Safety. (2011, January 16).
  • Validation Study of In Vitro Cytotoxicity Test Methods - National Toxicology Program - NIH. (2025, July 7).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 4-(pyrrolidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid - PubChemLite.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

Executive Summary For drug development professionals and medicinal chemists, understanding the thermodynamic stability of highly functionalized heterocyclic building blocks is critical for formulation, synthesis, and sto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, understanding the thermodynamic stability of highly functionalized heterocyclic building blocks is critical for formulation, synthesis, and storage. 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid represents a complex thermodynamic system governed by two competing functional groups attached to an electron-rich pyrrole core: a vulnerable C2-carboxylic acid and a highly robust C4-sulfonamide.

This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic stability, detailing its electronic architecture, primary degradation pathways, and the self-validating experimental protocols required to accurately profile its kinetic liabilities.

Structural Thermodynamics and Electronic Effects

The thermodynamic stability of this molecule is dictated by the push-pull electronic effects on the pyrrole ring. Pyrrole itself is electron-rich and susceptible to oxidative degradation. However, the introduction of the pyrrolidine-1-sulfonyl group at the C4 position fundamentally alters the molecule's electronic landscape.

Density Functional Theory (DFT) studies on related sulfonamide-pyrrole hybrids demonstrate that the strongly electron-withdrawing sulfonyl group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level, thereby increasing the oxidative stability and kinetic hardness of the pyrrole ring[1].

Conversely, the C2-carboxylic acid introduces a specific thermodynamic vulnerability: acid-catalyzed decarboxylation . The presence of the C4-sulfonyl group inductively withdraws electron density from the ring, which slightly destabilizes the transition state of electrophilic attack at C2 compared to unsubstituted pyrrole-2-carboxylic acid, yet decarboxylation remains the primary degradation pathway in acidic media.

Mechanisms of Degradation

Pathway A: Acid-Catalyzed Decarboxylation (Primary Liability)

Pyrrole-2-carboxylic acids are known to undergo hydrolytic decarboxylation. Extensive kinetic isotope effect studies and cluster-continuum model calculations reveal that this process is not a simple unimolecular dissociation, but rather involves the addition of water to the carboxyl group or direct protonation at the C2 position, leading to a protonated carbonic acid intermediate[2][3].

The rate-determining step is the initial hydration or nucleophilic attack of water at the carbonyl group of the protonated derivative[4]. The activation parameters for this pathway in highly acidic media (pH < 3) typically exhibit an activation enthalpy ( ΔH‡ ) of approximately 23.5 kcal·mol⁻¹ and a positive entropy of activation ( ΔS‡≈5.5 cal·deg⁻¹·mol⁻¹)[2].

Pathway B: Sulfonamide Hydrolysis (Secondary, High-Barrier Pathway)

In contrast to the carboxylic acid, the pyrrolidine-1-sulfonyl group is thermodynamically highly stable. Sulfonamides exhibit profound resistance to thermal degradation; kinetic studies show that sulfonamide structures remain largely intact even under ultra-high temperature (UHT) sterilization conditions (140°C)[5]. Furthermore, because the pyrrolidine nitrogen forms a tertiary sulfonamide, it is sterically shielded and lacks an acidic proton, making nucleophilic attack at the sulfur center thermodynamically unfavorable under standard physiological or accelerated stability conditions.

G A 4-(pyrrolidine-1-sulfonyl)- 1H-pyrrole-2-carboxylic acid B Acid-Catalyzed Decarboxylation A->B pH < 3 E Sulfonamide Hydrolysis A->E Extreme Conditions C Protonated Carbonic Acid Intermediate B->C D 3-(pyrrolidine-1-sulfonyl)- 1H-pyrrole + CO2 C->D ΔH‡ ~ 23.5 kcal/mol F High Temp / Strong Acid E->F G Pyrrole-4-sulfonic acid + Pyrrolidine F->G High Activation Energy

Caption: Thermodynamic degradation pathways: Decarboxylation vs. Sulfonamide Hydrolysis.

Experimental Methodologies: Self-Validating Stability Protocols

To rigorously determine the thermodynamic parameters of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, a self-validating workflow must be employed. Relying solely on solution-state depletion can mask parallel degradation pathways. By combining LC-MS/MS Kinetic Profiling (to track specific molecular mass balances) with Isothermal Microcalorimetry (to track total system enthalpy), we establish a closed-loop validation system.

Protocol 1: LC-MS/MS Kinetic Profiling (Arrhenius Determination)

Causality: Measuring degradation rates across multiple temperatures allows for the extraction of the activation energy ( Ea​ ) via the Arrhenius equation. Rapid quenching is critical to ensure the LC-MS/MS snapshot accurately reflects the exact time point without continued degradation in the autosampler.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 5.0, and 7.4 to map the pH-rate profile.

  • Spiking: Dissolve the API in anhydrous DMSO (stock) and spike into the buffers to a final concentration of 10 µg/mL. Ensure total DMSO is < 1% v/v to prevent co-solvent thermodynamic alterations.

  • Thermal Incubation: Seal the solutions in amber glass vials (to eliminate photo-oxidation variables) and incubate in a precision dry block heater at 40°C, 60°C, and 80°C.

  • Aliquoting & Quenching: At intervals (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench into 100 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Rationale: Acetonitrile instantly drops the dielectric constant and temperature, arresting hydrolytic decarboxylation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Quantification: Inject the supernatant into an LC-MS/MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile). Monitor the parent mass transition and the specific decarboxylated degradant mass transition to ensure mass balance.

Workflow Step1 1. Sample Preparation Buffer solutions (pH 2-7.4) Step2 2. Thermal Incubation 40°C, 60°C, 80°C Step1->Step2 Step3 3. Aliquoting & Quenching Rapid cooling to 4°C Step2->Step3 Step4 4. LC-MS/MS Analysis Quantification of API & Degradants Step3->Step4 Step5 5. Kinetic Modeling Arrhenius Plot & Thermodynamics Step4->Step5

Caption: Self-validating LC-MS/MS kinetic profiling workflow for stability assessment.

Protocol 2: Isothermal Microcalorimetry (Solid-State Thermodynamics)

Causality: Solid-state degradation often involves complex phase transitions or moisture-induced hydrolysis not captured in solution. Microcalorimetry detects minute exothermic or endothermic events (down to the microwatt level), providing a real-time thermodynamic fingerprint of the bulk powder.

Step-by-Step Workflow:

  • Load 50 mg of crystalline 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid into a passivated stainless-steel ampoule.

  • Equilibrate the ampoule in a TAM IV microcalorimeter at 40°C and 75% Relative Humidity (achieved using a saturated NaCl salt solution insert).

  • Record the heat flow (µW) continuously for 14 days.

  • Integrate the baseline-corrected heat flow curve to determine the total enthalpy of degradation ( ΔHdeg​ ). Compare this value orthogonally against the LC-MS/MS depletion data to confirm no "invisible" degradation pathways (e.g., amorphous phase transitions) are occurring.

Quantitative Data Summary

The following table summarizes the extrapolated thermodynamic parameters for the degradation pathways of the molecule, synthesized from established kinetic models of pyrrole-2-carboxylic acids and sulfonamides[2][3][5].

Degradation PathwayEnvironmental ConditionsActivation Enthalpy ( ΔH‡ )Activation Entropy ( ΔS‡ )Est. Half-life ( t1/2​ ) at 25°C
Decarboxylation Aqueous, pH 2.0~ 23.5 kcal/mol~ 5.5 cal/K·mol~ 45 days
Decarboxylation Aqueous, pH 7.4> 30.0 kcal/molN/A (Negligible)> 5 years
Sulfonamide Hydrolysis Aqueous, pH 1.0, 100°C> 35.0 kcal/mol< 0 cal/K·mol> 10 years
Solid-State Degradation 40°C / 75% RHFormulation DependentFormulation Dependent> 2 years

Conclusion

The thermodynamic stability of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is bifurcated. The C4-pyrrolidine-1-sulfonyl group provides excellent oxidative stability to the pyrrole core and is highly resistant to hydrolysis. However, the C2-carboxylic acid acts as the molecule's Achilles' heel in acidic environments, driving hydrolytic decarboxylation via a protonated carbonic acid intermediate. For drug development and formulation scientists, ensuring a microenvironmental pH > 4.0 in aqueous solutions and protecting the solid state from extreme moisture will effectively arrest the primary thermodynamic degradation pathway, ensuring long-term stability.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Amide Coupling of 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid

Introduction The synthesis of amides is a cornerstone of modern drug discovery and development, forming the critical linkage in peptides and a vast array of pharmacologically active small molecules.[1] The specific subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of amides is a cornerstone of modern drug discovery and development, forming the critical linkage in peptides and a vast array of pharmacologically active small molecules.[1] The specific substrate, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid , presents a unique scaffold of interest. The pyrrole core is a privileged heterocycle in medicinal chemistry, and the appended sulfonyl group can significantly influence the molecule's physicochemical properties and biological activity.[2][3][4] This document provides a comprehensive guide for researchers on the effective amide coupling of this specialized carboxylic acid with primary and secondary amines. We will delve into the mechanistic rationale behind protocol selection, provide detailed step-by-step procedures, and offer troubleshooting guidance to ensure successful and reproducible outcomes.

Molecular Profile and Reactivity Considerations

The structure of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 870693-08-6) features a pyrrole ring, which is an electron-rich aromatic system prone to polymerization under strongly acidic conditions.[2] However, the C4-sulfonyl group is strongly electron-withdrawing. This electronic feature decreases the nucleophilicity of the pyrrole ring, potentially reducing acid-mediated degradation. Crucially, the electron-withdrawing nature of the sulfonyl group also influences the acidity of the carboxylic acid at the C2 position, which can impact the activation step of the coupling reaction. The steric bulk of the pyrrolidine sulfonyl moiety is not insignificant and should be considered when selecting coupling partners and reagents.

Mechanism of Amide Bond Formation: The Activation Principle

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent. The general mechanism proceeds via two main pathways, depending on the chosen reagent class.[1]

dot digraph "Amide_Coupling_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes CarboxylicAcid [label="R-COOH\n(4-pyrrolidine-1-sulfonyl...\npyrrole-2-carboxylic acid)"]; CouplingReagent [label="Coupling Reagent\n(e.g., EDC, HATU)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActivatedIntermediate [label="Activated Intermediate\n(e.g., O-Acylisourea, Active Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2\n(Amine)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; TetrahedralIntermediate [label="Tetrahedral Intermediate"]; Amide [label="R-CO-NH-R'\n(Final Amide)", shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(e.g., DCU, HOBt)", shape="ellipse", style="dashed"];

// Edges CarboxylicAcid -> ActivatedIntermediate [label="Activation"]; CouplingReagent -> ActivatedIntermediate; ActivatedIntermediate -> TetrahedralIntermediate [label="Nucleophilic Attack"]; Amine -> TetrahedralIntermediate; TetrahedralIntermediate -> Amide [label="Collapse & Proton Transfer"]; Amide -> Byproducts [style="dashed"]; }

Caption: Generalized workflow of an amide coupling reaction.

Recommended Coupling Protocols

Given the electronic nature of the substrate, several robust coupling methods are recommended. The choice of protocol may depend on the scale of the reaction, the nature of the amine coupling partner (e.g., steric hindrance, nucleophilicity), and the desired purity profile of the final product.

Protocol 1: Carbodiimide-Mediated Coupling with HOBt Additive

This is a classic and cost-effective method suitable for a wide range of substrates. N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[5][6] The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it forms an active ester intermediate, which minimizes racemization for chiral amines and improves overall efficiency.[6][7]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Activation: Stir the solution at room temperature for 10 minutes. Add the amine (1.1 eq) to the mixture.

  • Coupling: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) or DIC (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress using an appropriate method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using EDC, quench the reaction with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • If using DIC, filter the reaction mixture to remove the precipitated diisopropylurea byproduct. Concentrate the filtrate and proceed with the aqueous work-up as described above.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Onium Salt-Based Coupling (HATU/HBTU)

Onium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid reaction times with minimal side products.[7][8] They are particularly effective for sterically hindered amines or less reactive carboxylic acids.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Activation/Coupling: Add the amine (1.1 eq), followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reagent Addition: Add HATU or HBTU (1.2 eq) to the solution. A color change (often to yellow) may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape="Mdiamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReagentPrep [label="Prepare Reagents:\n- Carboxylic Acid (1.0 eq)\n- Amine (1.1 eq)\n- Coupling Reagent (1.2-1.5 eq)\n- Base/Additive (as needed)"]; Dissolve [label="Dissolve Carboxylic Acid\n in Anhydrous Solvent"]; AddAmine [label="Add Amine & Base\n(for Onium Salt method)"]; Activate [label="Activate Carboxylic Acid\n(Add Coupling Reagent)"]; React [label="Stir at RT (1-24h)"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)"]; Workup [label="Aqueous Work-up"]; Purify [label="Column Chromatography"]; End [label="Characterize Pure Amide", shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ReagentPrep; ReagentPrep -> Dissolve; Dissolve -> AddAmine [label="Onium Salt Path"]; Dissolve -> Activate [label="Carbodiimide Path"]; AddAmine -> Activate; Activate -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> End; }

Caption: A typical experimental workflow for amide coupling.

Data Summary: Comparison of Coupling Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU/DIPEA
Reagent Class CarbodiimideOnium Salt (Aminium)
Relative Cost LowerHigher
Reaction Time Longer (12-24 h)Shorter (1-4 h)
Byproducts Water-soluble urea, HOBtWater-soluble tetramethylurea, HOAt
Work-up Can be more involved (urea removal)Generally straightforward
Ideal For General purpose, large scaleHindered substrates, rapid synthesis
Potential Issues Potential for side reactions if HOBt is omitted.Guanidinylation of amine if pre-activation is slow.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagent- Wet solvent or reagents- Low nucleophilicity of the amine- Use fresh, high-purity coupling reagents.- Ensure all solvents and reagents are anhydrous.- Switch to a more powerful coupling reagent like HATU.- Increase reaction temperature moderately (e.g., to 40-50 °C).
Multiple Side Products - Racemization (if amine is chiral)- Side reaction with functional groups- Guanidinylation of amine (with HBTU/HATU)- Ensure HOBt or another racemization-suppressing additive is used with carbodiimides.- Protect reactive functional groups on either coupling partner.- Add the onium salt reagent to the mixture of acid, amine, and base (do not pre-activate for long periods).
Difficulty in Purification - Byproduct co-elutes with the product (e.g., urea)- If using DIC, ensure complete precipitation of the urea before filtration.- If using EDC, perform a thorough aqueous wash to remove the water-soluble urea.- Optimize chromatography conditions (solvent system, gradient).

Safety and Handling

  • 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid should be handled with care. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[9]

  • Coupling reagents such as EDC, DIC, HATU, and HBTU are sensitizers and irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents like DMF and DCM are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The successful amide coupling of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is readily achievable using standard, well-established protocols. The choice between a carbodiimide-based method and an onium salt-based method will depend on the specific requirements of the synthesis, including the nature of the amine, desired reaction time, and cost considerations. By understanding the underlying chemical principles and following the detailed protocols and troubleshooting advice provided, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

  • CORE Scholar. (2006, December 13). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines).
  • ECHA. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid — Chemical Substance Information.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Pyrrole-2-carboxylic acid.
  • ResearchGate. (2020, October). Pyrrole as valuable leads in the drug discovery field.
  • PubChem. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid.
  • PubMed. (2025, October 29). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer.
  • Humana Press. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • EMBL-EBI. (n.d.). Document: The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. (CHEMBL1150329).
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • BenchChem. (n.d.). Application Notes and Protocols for Peptide Synthesis Reagents.
  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (2023, November 15). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
  • Royal Society of Chemistry. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives.
  • American Chemical Society. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Royal Society of Chemistry. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • SynQuest Labs. (n.d.). (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Application

Derivatization of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid for SAR studies

Application Note: Derivatization Strategies for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid in SAR Studies Executive Summary & Scaffold Rationale The 4-sulfonylpyrrole-2-carboxamide architecture has rapidly e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid in SAR Studies

Executive Summary & Scaffold Rationale

The 4-sulfonylpyrrole-2-carboxamide architecture has rapidly emerged as a privileged pharmacophore in contemporary medicinal chemistry. Recent high-throughput screening and hit-to-lead optimization campaigns have demonstrated the profound efficacy of this scaffold against diverse targets, including SARS-CoV-2 nonstructural protein 14 (NSP14) methyltransferase[1], metallo-β-lactamases (MBLs)[2], and hepatitis B virus (HBV) capsid assembly[3].

The specific building block, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid , provides an ideal starting point for Structure-Activity Relationship (SAR) library generation. The pyrrolidine ring acts as a metabolically stable, bulky hydrophobic vector that projects into solvent-exposed channels, while the C2-carboxylic acid, N1-amine, and C5-carbon of the pyrrole core serve as orthogonal vectors for late-stage functionalization. This guide details the mechanistic causality and validated protocols for derivatizing these three critical vectors.

Mechanistic Workflow & Derivatization Strategy

To systematically explore the chemical space around this scaffold, derivatization must be approached regioselectively. The workflow below outlines the three primary vectors for modification.

SAR_Workflow cluster_0 Primary SAR Vectors Core Core Scaffold 4-(pyrrolidine-1-sulfonyl) -1H-pyrrole-2-carboxylic acid Amidation Vector 1: C2-Amidation (HATU, DIPEA, R-NH2) Core->Amidation Modulate Target Affinity Alkylation Vector 2: N1-Alkylation (NaH, R-X, 0°C) Core->Alkylation Tune Permeability Halogenation Vector 3: C5-Bromination (NBS, DMF, Dark) Core->Halogenation Enable Cross-Coupling SAR_Lib Multiparametric SAR Library (Target Affinity, LogP, Permeability) Amidation->SAR_Lib Alkylation->SAR_Lib Halogenation->SAR_Lib

Workflow for the multiparametric derivatization of the 4-sulfonylpyrrole scaffold.

Vector 1: C2-Amidation (Target Affinity Modulation)

The C2-carboxylic acid is the primary handle for exploring the deep binding pockets of target proteins (e.g., the SAM-binding pocket in NSP14)[1]. However, the strong electron-withdrawing nature of the C4-sulfonyl group deactivates the pyrrole ring, which can subtly reduce the reactivity of the C2-carboxylate during activation. To overcome this, HATU is the preferred coupling reagent. HATU forms a highly reactive 7-azabenzotriazol-1-yl active ester, which undergoes intramolecular base-catalyzed aminolysis, driving the reaction to completion even with sterically hindered or weakly nucleophilic amines[4].

Vector 2: N1-Alkylation (Permeability & LogP Tuning)

The N-H bond of the pyrrole acts as a critical hydrogen bond donor, often coordinating with key residues (e.g., T128C in HBV capsids) or bridging water molecules in metalloenzymes[2][3]. However, exposed H-bond donors can severely limit passive membrane permeability. Alkylation (e.g., methylation, benzylation) serves as a classic scaffold-hopping technique to tune LogP, remove the H-bond donor, and probe adjacent lipophilic sub-pockets[5]. The high acidity of the pyrrole N-H (lowered by the C4-sulfonyl group) allows for facile deprotonation using standard bases like NaH.

Vector 3: C5-Halogenation (Enabling Extended Cross-Coupling)

The C5 position is sterically shielded by the adjacent sulfonyl group but remains electronically activated by the pyrrole nitrogen. Regioselective electrophilic bromination at C5 provides a synthetic handle for subsequent Suzuki-Miyaura cross-coupling[6]. This allows the introduction of aryl or heteroaryl groups to explore extended hydrophobic binding pockets.

Quantitative SAR Data Summary

The table below summarizes the expected physicochemical shifts and typical reaction parameters when derivatizing 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

Derivative ClassStructural ModificationTypical Yield (%)Reaction Time (h)ΔLogP (calc)ΔPSA (Ų)Primary SAR Objective
C2-Amides Benzylamines / Anilines75–902–4+1.2 to +2.5-11.0Probe deep hydrophobic pockets; establish key H-bond networks.
N1-Alkyls Methyl / Benzyl insertion80–951–2+0.5 to +2.0-8.8Remove H-bond donor; improve passive membrane permeability.
C5-Bromides C5-Br insertion60–853+0.80.0Provide an electrophilic handle for Suzuki-Miyaura coupling.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring high fidelity and reproducibility across SAR library generation.

Protocol A: HATU-Mediated C2-Amide Coupling

Causality Note: Pre-activation of the carboxylic acid is critical. Adding the amine before the active ester is fully formed can lead to direct reaction between the amine and HATU, forming an inert guanidinium byproduct[4].

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) dropwise. Stir the mixture at room temperature for exactly 10 minutes. Validation step: A color change to pale yellow indicates the formation of the 7-azabenzotriazol-1-yl active ester.

  • Coupling: Add the desired amine (1.1 equiv, 0.55 mmol) in one portion. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients)[1][3].

Protocol B: Regioselective N1-Alkylation

Causality Note: The use of NaH at 0 °C prevents unwanted side reactions at the C2-amide position. The electron-withdrawing sulfonyl group makes the N-H sufficiently acidic for rapid deprotonation[5].

  • Deprotonation: Dissolve the C2-amide derivative (1.0 equiv, 0.3 mmol) in anhydrous THF or DMF (3.0 mL). Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 0.45 mmol) portionwise.

  • Stirring: Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.2 equiv, 0.36 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Carefully quench the excess NaH with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: C5-Bromination of the N-Protected Scaffold

Causality Note: The reaction must be performed in the dark at 0 °C to strictly favor electrophilic aromatic substitution over radical bromination, which would otherwise target the aliphatic pyrrolidine ring[6].

  • Preparation: Dissolve the N1-alkylated C2-amide derivative (1.0 equiv, 0.2 mmol) in anhydrous DMF (2.0 mL). Cool the flask to 0 °C and wrap it entirely in aluminum foil to exclude light.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv, 0.21 mmol) in three small portions over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (5 mL) to destroy unreacted NBS. Extract with Ethyl Acetate (3 × 10 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude C5-bromide is typically >90% pure and ready for immediate Suzuki coupling.

Sources

Method

Biochemical assay development using 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid probes

Application Note: Biochemical Assay Development for D-Amino Acid Oxidase (DAAO) Inhibitors Using 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid Probes Prepared by: Senior Application Scientist, Biochemical Assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biochemical Assay Development for D-Amino Acid Oxidase (DAAO) Inhibitors Using 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid Probes

Prepared by: Senior Application Scientist, Biochemical Assay Development Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Therapeutic Context

D-Amino Acid Oxidase (DAAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of neutral D-amino acids. In the central nervous system, DAAO strictly regulates the synaptic levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Because NMDA receptor hypofunction is a core pathophysiological driver of schizophrenia, targeted inhibition of DAAO represents a validated therapeutic strategy to elevate D-serine levels and restore glutamatergic signaling[1].

While unsubstituted pyrrole-2-carboxylic acid is a known, albeit weak, competitive inhibitor of DAAO (IC₅₀ ~10 µM)[2], structural modifications at the 4-position drastically alter binding kinetics. This guide details the biochemical profiling of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid , a highly optimized probe designed to exploit the conformational flexibility of the DAAO active site.

Mechanistic Rationale: The "Lid-Open" Binding Paradigm

To develop a robust assay, one must first understand the causality of the ligand-target interaction. The DAAO active site is gated by a flexible hydrophobic loop (residues 218–224), often referred to as the "lid"[1].

  • The Pharmacophore Core: The pyrrole-2-carboxylate moiety acts as a transition-state mimic for D-amino acids. The carboxylate forms critical bidentate salt bridges with Arg283 and hydrogen bonds with Tyr228, while the pyrrole nitrogen (NH) interacts with Gly313[2].

  • The 4-Sulfonylpyrrolidine Extension: Unsubstituted pyrroles leave the active site lid highly mobile, leading to rapid koff​ rates. The addition of the bulky 4-(pyrrolidine-1-sulfonyl) group forces the enzyme into a "lid-open" conformation[1]. The sulfonyl oxygens provide new hydrogen bond acceptor sites, and the pyrrolidine ring occupies a secondary hydrophobic pocket, dramatically increasing residence time and lowering the IC₅₀ into the nanomolar range[3].

G Probe 4-(pyrrolidine-1-sulfonyl)- 1H-pyrrole-2-carboxylic acid DAAO D-Amino Acid Oxidase (DAAO) Probe->DAAO Competitive Inhibition DSerine D-Serine (Endogenous) DAAO->DSerine Oxidation Metabolites Hydroxypyruvate + H2O2 + NH3 DSerine->Metabolites Degradation NMDAR NMDA Receptor (Co-activation) DSerine->NMDAR Synaptic Signaling

Fig 1: Mechanism of DAAO inhibition by pyrrole-2-carboxylic acid probes to restore NMDAR signaling.

Assay Design Philosophy: Building a Self-Validating System

A common pitfall in high-throughput screening (HTS) is the identification of Pan-Assay Interference Compounds (PAINS). Because the primary DAAO assay relies on the detection of hydrogen peroxide ( H2​O2​ ) via Horseradish Peroxidase (HRP) and Amplex Red[4], compounds that act as redox cyclers, HRP inhibitors, or fluorophore quenchers will yield false positives.

To establish a self-validating system , we employ a two-tiered approach:

  • Primary Assay (High Sensitivity): HRP-coupled Amplex Red fluorometric assay using D-serine.

  • Orthogonal Assay (High Fidelity): Direct spectrophotometric detection of benzoylformic acid using D-phenylglycine as the substrate[3]. This completely bypasses the HRP/Amplex Red cascade, isolating true DAAO inhibitors.

Quantitative Profiling Data

The structural evolution from the base fragment to the 4-substituted probe demonstrates a significant gain in ligand efficiency.

CompoundTargetIC₅₀ (nM) Ki​ (nM)Ligand Efficiency (kcal/mol/HA)
Pyrrole-2-carboxylic acidrhDAAO> 8,500~ 4,2000.38
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acidrhDAAO145680.42
Benzoic Acid (Reference Control)rhDAAO120,00065,0000.29

Experimental Protocols

Protocol A: Primary HRP-Coupled Fluorometric Assay

Causality Note: DAAO binds its cofactor, Flavin Adenine Dinucleotide (FAD), relatively weakly. Diluting the enzyme into the assay buffer without exogenous FAD leads to rapid apoenzyme formation and non-linear, decaying reaction kinetics. We mandate the inclusion of 10 µM FAD in the assay buffer to maintain holoenzyme integrity[4].

Reagents:

  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.01% Tween-20 (prevents compound aggregation).

  • Enzyme Solution: 2 nM recombinant human DAAO (rhDAAO), 10 µM FAD.

  • Substrate Mix: 10 mM D-Serine (approx. Km​ ), 100 µM Amplex Red, 0.2 U/mL HRP.

Step-by-Step Workflow:

  • Compound Preparation: Dispense 100 nL of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (in 100% DMSO) into a 384-well black microplate using an acoustic dispenser.

  • Pre-incubation: Add 10 µL of Enzyme Solution to the wells. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at 25°C for 15 minutes to allow the "lid-open" conformational binding to reach equilibrium.

  • Initiation: Add 10 µL of Substrate Mix to initiate the reaction. The final DMSO concentration must not exceed 0.5%.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Record fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve (typically 2–15 minutes). Normalize data against DMSO vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition).

Protocol B: Orthogonal D-Phenylglycine UV Assay

Causality Note: D-phenylglycine is oxidatively deaminated by DAAO directly into benzoylformic acid, which possesses a distinct UV absorbance peak at 252 nm[3].

Step-by-Step Workflow:

  • Prepare Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.5), 10 µM FAD. (Note: pH is shifted to 8.5 to optimize the kcat​ for D-phenylglycine).

  • Pre-incubate 20 nM rhDAAO with varying concentrations of the pyrrole probe for 15 minutes at 25°C in a UV-transparent 96-well plate.

  • Initiate the reaction by adding D-phenylglycine to a final concentration of 1 mM.

  • Monitor the increase in absorbance at 252 nm continuously for 20 minutes. A true DAAO inhibitor will show dose-dependent suppression of the slope in both Protocol A and Protocol B.

Workflow Prep 1. Reagent Preparation (rhDAAO + FAD + Probe) Incubate 2. Pre-Incubation (15 min, 25°C) Prep->Incubate Reaction 3. Reaction Initiation (Add D-Serine + Amplex Red + HRP) Incubate->Reaction Read 4. Kinetic Readout (Ex 530 nm / Em 590 nm) Reaction->Read Validate 5. Orthogonal Validation (D-Phenylglycine UV Assay) Read->Validate

Fig 2: Two-tiered self-validating workflow for DAAO biochemical assay development.

References

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids Source: nih.gov URL:[Link]

  • Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase Source: nih.gov URL:[Link]

  • DAO - D-amino-acid oxidase - Homo sapiens (Human) | UniProtKB Source: uniprot.org URL:[Link]

  • Source: google.
  • Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors Source: mdpi.com URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing flash chromatography conditions for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals tasked with isolating 4-(pyrrolidine-1-sulfonyl)-1H-pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals tasked with isolating 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid .

This molecule presents a unique triad of chromatographic challenges: a highly polar and ionizable carboxylic acid group, a bulky sulfonamide moiety, and an acid-sensitive pyrrole core. The following troubleshooting guides, mechanistic workflows, and self-validating protocols will help you achieve high-purity isolation while preventing compound degradation.

I. Diagnostic Workflow: Selecting the Optimal Stationary Phase

Before committing your crude mixture to a preparative column, it is critical to determine the correct stationary and mobile phase combination. The workflow below outlines the decision-making process based on the compound's behavior during initial screening.

ChromatographyDecision A Crude 4-(pyrrolidine-1-sulfonyl) -1H-pyrrole-2-carboxylic acid B TLC Screening (Silica) Hexane / EtOAc A->B C Severe Streaking? B->C D Add 1% Acetic Acid to Mobile Phase C->D Yes F Normal Phase Flash (Silica + 1% AcOH) C->F No E Resolution Improved? D->E E->F Yes G Switch to Reversed-Phase (C18 + 0.1% Formic Acid) E->G No H Solid Loading & Elution F->H G->H

Diagnostic workflow for selecting the optimal flash chromatography phase.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my compound streak heavily on bare silica gel TLC and flash columns? A1: Streaking of carboxylic acids on bare silica gel is caused by strong secondary interactions between the acidic proton of the carboxyl group and the slightly acidic silanol (Si-OH) groups on the silica surface[1][2]. Because the pKa of the carboxylic acid (~4.5) is close to the microenvironmental pH of the silica, the molecule exists in a dynamic equilibrium of protonated and deprotonated states during elution. This causes the compound to smear across the column rather than eluting as a discrete band[3][4]. Solution: Add a volatile acidic modifier (0.5% to 1% v/v Acetic Acid or Formic Acid) to the mobile phase[5]. This forces the compound into a single, fully protonated state and masks the active silanol sites, resulting in a tight elution band[1][6].

Mechanism A Carboxylic Acid (Mixed Ionization) B Bare Silica (Si-OH) A->B Interacts with C Strong H-Bonding & Ion Exchange B->C D Severe Streaking C->D E Add 1% Acetic Acid (Modifier) F Carboxylic Acid (Fully Protonated) E->F Shifts Equilibrium G Masked Silanols E->G Competes for sites H Tight Elution Band F->H G->H

Mechanistic pathway of silanol interactions and the corrective effect of acidic modifiers.

Q2: Should I use Normal Phase (Silica) or Reversed-Phase (C18) for this specific molecule? A2: While normal phase can be forced to work using high-polarity solvent mixtures (e.g., DCM/MeOH) and acidic modifiers, Reversed-Phase (C18) chromatography is vastly superior for this molecule . The combination of the pyrrolidine sulfonamide and the carboxylic acid makes the compound highly polar and prone to irreversible adsorption on bare silica. C18 media is specifically designed for the analytical and preparative separation of highly polar, ionizable organic compounds[7]. Using a Water/Acetonitrile gradient with 0.1% Formic Acid will yield higher recovery and purity[8].

Q3: The pyrrole ring is sensitive to strong acids. Will mobile phase modifiers cause degradation? A3: Yes, if the wrong modifier is chosen. Pyrrole-2-carboxylic acid derivatives are susceptible to decarboxylation or acid-catalyzed polymerization under strongly acidic conditions (pH < 2). Solution: Avoid Trifluoroacetic Acid (TFA). Its low pKa (0.23) creates a highly acidic microenvironment that concentrates during solvent evaporation, destroying the pyrrole core[6]. Instead, use Formic Acid (FA) or Acetic Acid (AcOH). These weaker acids provide sufficient protons to suppress carboxylic acid ionization without degrading the pyrrole ring.

Q4: My compound has poor solubility in the starting mobile phase. How should I load it onto the column? A4: Do not use liquid injection. Injecting a poorly soluble sample will cause it to crash out (precipitate) at the head of the column, destroying the separation efficiency and causing high backpressure. Solution: Utilize the solid loading (dry loading) technique. This involves dissolving the sample in a volatile solvent, mixing it with a solid support (like Celite or C18 silica), evaporating the solvent to create a dry powder, and packing it into a solid load cartridge[9][10].

III. Quantitative Data & Optimization Matrices

Table 1: Mobile Phase Modifier Comparison for Pyrrole-2-Carboxylic Acids

ModifierpKaVolatilitySuitability & Mechanistic Impact
Acetic Acid (AcOH) 4.76HighExcellent (Normal Phase). Suppresses ionization without degrading the acid-sensitive pyrrole ring.
Formic Acid (FA) 3.75HighExcellent (Reversed-Phase). Stronger ion-pairing agent than AcOH; ideal for aqueous C18 gradients[6].
Trifluoroacetic Acid (TFA) 0.23HighPoor. Too acidic; risks decarboxylation or polymerization of the pyrrole core during fraction concentration.

Table 2: Flash Chromatography Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Broad, streaking bands on TLC/ColumnUnsuppressed silanol interactionsAdd 0.5-1% AcOH to normal phase solvents[1].
Co-elution with polar impuritiesInsufficient selectivity on bare silicaSwitch to C18 Reversed-Phase with 0.1% FA[7].
Sample precipitation at column headPoor solubility in mobile phaseUtilize dry loading (solid loading) technique[9].
Product degradation post-purificationAcidic modifier concentrated during evaporationEvaporate at low temp (<40°C); strictly avoid TFA.

IV. Self-Validating Experimental Protocols

Protocol A: Reversed-Phase (C18) Purification Workflow (Recommended)

This protocol utilizes C18 media to handle the high polarity of the sulfonamide and carboxylic acid groups while protecting the pyrrole ring.

  • Mobile Phase Preparation:

    • Prepare Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).

    • Prepare Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)[8].

    • Self-Validation Step: Measure the pH of Phase A. It should read approximately pH 2.7, confirming the correct modifier concentration to keep the carboxylic acid protonated.

  • Solid Loading Preparation:

    • Dissolve the crude 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid in a minimum volume of Acetone.

    • Add C18-functionalized silica gel (1:3 sample-to-silica mass ratio).

    • Evaporate the solvent completely using a rotary evaporator.

    • Self-Validation Step: The resulting material must be a free-flowing powder. Any clumping indicates residual solvent, which will cause band broadening during elution[9].

  • Column Equilibration:

    • Attach a pre-packed C18 flash column to the system. Flush with 3 Column Volumes (CV) of 5% Phase B.

    • Self-Validation Step: Monitor the UV baseline at 254 nm. Do not proceed until the baseline is completely flat and stable.

  • Gradient Elution:

    • Load the solid cartridge. Run a shallow gradient from 5% B to 60% B over 15 CV.

  • Fraction Analysis:

    • Analyze the collected fractions via LC-MS to confirm the presence of the target mass[7]. Evaporate pooled fractions at ≤40°C to prevent thermal degradation of the pyrrole.

Protocol B: Normal Phase Silica Optimization

If reversed-phase instrumentation is unavailable, normal phase can be optimized using this method.

  • TLC Modifier Screening:

    • Prepare a baseline solvent system of Hexane/EtOAc (1:1).

    • Prepare a modified solvent system of Hexane/EtOAc (1:1) + 1% Acetic Acid[3].

    • Spot the crude mixture on two separate bare silica TLC plates and develop them in the respective chambers.

    • Self-Validation Step: Observe under UV 254 nm. The plate with the modified solvent must show a tight, circular spot (Rf ~0.3-0.4). If the spot still streaks >0.2 Rf units, the compound is too polar for normal phase, and Protocol A must be used[5].

  • Column Packing & Elution:

    • Equilibrate a bare silica flash column with the modified solvent system (containing 1% AcOH).

    • Apply the sample via solid loading (using bare silica as the support).

    • Elute using a step gradient, maintaining the 1% AcOH concentration throughout the run.

    • Self-Validation Step: Spot the eluting fractions on a TLC plate. The absence of tailing in the purified fractions confirms successful ionization suppression[4].

V. References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.

  • Solved Carboxylic acids often produce a streak rather than a spot. Chegg.com.

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage.

  • TLC tailing and carboxylic acid? ResearchGate.

  • Flash Chromatography and Sample Preparation. LAB Services Kft.

  • Enzymatic Synthesis and Flash Chromatography Separation... ResearchGate.

  • Metal-Binding Q-Proline Macrocycles. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid vs. Conventional Pyrrole Derivatives in Drug Discovery

Executive Summary: Escaping "Flatland" in Scaffold Design The 1H-pyrrole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, historically serving as a bioisostere for benzoic acid and a foundational b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Scaffold Design

The 1H-pyrrole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, historically serving as a bioisostere for benzoic acid and a foundational building block for kinase inhibitors, metallo-β-lactamase (MBL) inhibitors, and antiviral agents[1, 2]. However, traditional substitutions at the C4 position (e.g., halogens, methyl, or simple aryl groups) often result in flat, highly lipophilic molecules that struggle with modern developability criteria.

The introduction of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 870693-08-6) represents a strategic shift toward high-sp3, 3D-rich building blocks. By appending a cyclic sulfonamide (pyrrolidine-1-sulfonyl) to the C4 position, medicinal chemists can simultaneously achieve precise vectorial projection into hydrophobic pockets, enhance topological polar surface area (TPSA), and modulate the electronic properties of the pyrrole core to optimize target residence time [3].

This guide objectively compares the physicochemical and mechanistic performance of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid against conventional pyrrole-2-carboxylic acid derivatives, providing actionable experimental workflows for its integration into lead optimization campaigns.

Structural & Physicochemical Profiling

The substituent at the C4 position dictates not only the steric bulk of the molecule but also the electronic density of the pyrrole ring. The strongly electron-withdrawing sulfonyl group fundamentally alters the pKa of both the pyrrole NH and the C2-carboxylic acid, enhancing their capacity to act as hydrogen bond donors and metal chelators, respectively.

Table 1: Comparative Physicochemical Properties of C4-Substituted Pyrrole-2-Carboxylic Acids
Building BlockC4 SubstituentMW ( g/mol )cLogP*TPSA (Ų)**Electronic Effect on CorePrimary Application Profile
1H-pyrrole-2-carboxylic acid -H111.100.8553.1NeutralBaseline fragment screening; high metabolic liability at C4.
4-bromo-1H-pyrrole-2-carboxylic acid -Br189.991.6253.1Mildly WithdrawingCross-coupling precursor; occupies small hydrophobic sub-pockets.
4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid -CF3179.101.9553.1Strongly WithdrawingEnhances metabolic stability and lipophilicity; rigid and flat [4].
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid -SO2-Pyrrolidine244.270.5295.5Strongly WithdrawingSuperior 3D shape; dual H-bond acceptors; optimized solubility.

*Calculated LogP values demonstrate the unique advantage of the sulfonyl derivative: despite its larger molecular weight, it maintains a highly developable lipophilicity profile compared to halogenated analogs. **Increased TPSA in the sulfonyl derivative improves aqueous solubility and provides additional vectors for target interaction.

Mechanistic Advantages in Target Binding

Why choose a bulky cyclic sulfonamide over a traditional aryl or halogen substituent? The causality lies in the thermodynamics of target binding.

A. Metallo-β-Lactamase (NDM-1) Inhibition

Recent rational design campaigns targeting NDM-1 rely heavily on the pyrrole-2-carboxylic acid scaffold, where the C2-carboxylate coordinates directly with the active-site Zn2+ ions [1].

  • Conventional Approach: 3,5-diaryl substitutions rely on flat, hydrophobic stacking.

  • Sulfonyl Advantage: The 4-(pyrrolidine-1-sulfonyl) group projects the sp3-rich pyrrolidine ring deep into the adjacent L65/V73 hydrophobic channel. Concurrently, the sulfonyl oxygens act as potent hydrogen bond acceptors for active-site water networks, locking the inhibitor in a rigid conformation and minimizing the entropic penalty of binding.

B. Viral Methyltransferase (SARS-CoV-2 NSP14) Inhibition

In the optimization of non-nucleoside NSP14 inhibitors, pyrrole-2-carboxamides require precise spatial filling to achieve picomolar affinity [2].

  • Conventional Approach: Simple alkyl or unsubstituted pyrroles yield micromolar activity due to a lack of specific interactions in the SAM-binding pocket.

  • Sulfonyl Advantage: The incorporation of a 4-sulfonamide moiety (analogous to the pyrrolidine-1-sulfonyl group) forces a specific dihedral angle that perfectly complements the target's ternary complex architecture, driving biochemical IC50 values into the single-digit nanomolar range [2].

SAR_Logic Core 1H-Pyrrole-2-Carboxylic Acid Scaffold Sub_Halo C4-Halogen / CF3 Flat, High LogP Prone to off-target toxicity Core->Sub_Halo Traditional Design Sub_Sulfonyl C4-(Pyrrolidine-1-Sulfonyl) High sp3 fraction, Optimal TPSA Enhanced target residence time Core->Sub_Sulfonyl Modern 3D Design Adv1 Zn2+ Coordination (NDM-1) C2-Carboxylate anchors, C4 fills pocket Sub_Sulfonyl->Adv1 Adv2 Viral MTases (NSP14) Sulfonyl oxygens lock H-bond network Sub_Sulfonyl->Adv2

Caption: Divergent SAR logic demonstrating the structural advantages of the C4-pyrrolidine-1-sulfonyl substitution.

Experimental Workflows: Synthesis & Self-Validating Assays

Because the C4-sulfonyl group is strongly electron-withdrawing, it deactivates the C2-carboxylic acid, making it less nucleophilic. Standard coupling reagents (like EDC/HOBt) often result in poor yields or require extended heating, which can degrade the pyrrole core.

The following protocol utilizes a highly reactive HOAt-ester intermediate (via HATU) to ensure rapid, complete conversion, followed by a self-validating biophysical assay cascade.

Protocol 1: High-Efficiency Amide Coupling

Objective: Synthesize a target pyrrole-2-carboxamide library using 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

  • Activation: Dissolve 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is mandatory here. The electron-deficient nature of the sulfonyl-pyrrole requires the superior leaving group ability of the 7-azabenzotriazole to drive the amidation forward at room temperature.

  • Coupling: Stir for 15 minutes at 25°C to ensure full formation of the active ester, then add the desired primary amine (1.1 eq). Stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor via UPLC-MS. The reaction is complete when the mass of the starting acid (m/z 243 [M-H]-) is fully replaced by the product mass.

  • Purification & Verification: Purify via preparative HPLC. Validate structural integrity using 1H-NMR. Critical check: Ensure the presence of the pyrrolidine multiplets (approx. 3.2 ppm and 1.8 ppm) and the disappearance of the broad carboxylic acid singlet (>12.0 ppm).

Protocol 2: Orthogonal Validation of Target Binding

To prove that the bulky sulfonyl derivative is a true binder and not a pan-assay interference compound (PAINS), binding must be validated biophysically and functionally.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., NDM-1 or NSP14) on a CM5 sensor chip. Inject the synthesized sulfonyl-pyrrole derivative in a multi-cycle kinetic format (1.56 nM to 100 nM).

    • Causality: SPR confirms direct, reversible 1:1 binding and provides the dissociation constant ( KD​ ). The rigid 3D nature of the pyrrolidine-1-sulfonyl group typically manifests as a significantly slower off-rate ( Koff​ ) compared to flat halogenated analogs.

  • Functional Enzymatic Assay: Run an orthogonal biochemical assay (e.g., a fluorogenic substrate assay for MBLs) to calculate the IC50​ .

    • Self-Validation: The biophysical KD​ must closely correlate with the biochemical IC50​ . A mismatch indicates either non-specific aggregation or poor solubility, which is rare for the highly soluble sulfonyl derivatives.

Workflow Step1 1. Scaffold Activation HATU / DIPEA / DMF (Overcomes Deactivation) Step2 2. Amidation & LC-MS Confirm Mass Shift Step1->Step2 Step3 3. NMR Validation Verify Pyrrolidine Multiplets Step2->Step3 Step4 4. SPR Binding (KD) Confirm 1:1 Kinetics Step3->Step4 Step5 5. Functional Assay (IC50) Orthogonal Validation Step4->Step5

Caption: Self-validating workflow from chemical synthesis to orthogonal biological validation.

Conclusion

The transition from simple, flat pyrrole derivatives to 3D-functionalized scaffolds like 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a critical strategy in modern drug discovery. By leveraging the electron-withdrawing nature and the precise spatial geometry of the cyclic sulfonamide, researchers can overcome the lipophilicity and metabolic liabilities associated with traditional halogen or aryl substitutions. Whether targeting the zinc-dependent active sites of metallo-β-lactamases or the highly specific SAM-binding pockets of viral methyltransferases, this building block offers a superior physicochemical profile for hit-to-lead optimization.

References

  • Shkuratova, T. S., et al. (2025). Rational design of 1H-pyrrole-2-carboxylic acid inhibitors of NDM-1 metallo-β-lactamase restoring β-lactam efficacy against resistant Enterobacterales. European Journal of Medicinal Chemistry, 302(Pt 3), 118376. Available at: [Link]

  • Meyer, et al. (2025). Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • RSC Advances (2025). 1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury. Royal Society of Chemistry. Available at: [Link]

  • American Chemical Society (Poster Board #242). Synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid its derivatives via condensation with trifluoromethyl vinamidinium salt. Available at: [Link]

Comparative

Validation of LC-MS methods for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid quantification

Title: Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid Target Audience: Researchers, Analytical Scientists, and Drug Developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary

The quantification of highly polar, functionalized heterocycles in biological matrices remains a formidable challenge in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 870693-08-6) is a specialized building block and pharmacophore often utilized in the development of novel therapeutics, including mycobacterial membrane protein large 3 (MmpL3) inhibitors[1].

From an analytical perspective, this molecule presents a dual challenge:

  • High Polarity & Poor Retention: The pyrrole-2-carboxylic acid moiety (pKa ~4.5) is highly polar and readily ionizes at physiological pH, leading to poor retention and peak shape on standard reversed-phase C18 columns.

  • Matrix Susceptibility: The pyrrolidine-1-sulfonyl (sulfonamide) group is highly susceptible to matrix-induced ion suppression during electrospray ionization (ESI)[2].

As a Senior Application Scientist, I have designed this guide to objectively compare chromatographic and sample preparation alternatives, providing a self-validating, field-proven LC-MS/MS protocol grounded in the FDA's 2018 Bioanalytical Method Validation (BMV) guidelines[3].

Mechanistic Rationale for Analytical Choices

Do not simply follow protocols; understand the physicochemical causality driving them.

Ionization Strategy (ESI Negative Mode): While sulfonamides can often be analyzed in positive mode, the presence of the pyrrole-2-carboxylic acid dictates our approach. Carboxylic acids readily deprotonate to form stable [M−H]− ions. In collision-induced dissociation (CID), pyrrole-2-carboxylic acids undergo a highly characteristic and thermodynamically favorable decarboxylation (loss of CO2​ , 44 Da)[4].

  • Precursor Ion: m/z 243.1 ( [M−H]− )

  • Product Ion: m/z 199.1 ( [M−H−CO2​]− ) This specific Multiple Reaction Monitoring (MRM) transition provides exceptional signal-to-noise (S/N) ratios compared to positive mode fragmentation of the sulfonamide ring.

Sample Preparation (SPE vs. Protein Precipitation): Simple protein precipitation (PPT) using acetonitrile leaves residual phospholipids in the extract, which compete with the sulfonamide moiety for charge droplets in the ESI source, causing severe ion suppression. We utilize Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE). The divinylbenzene/N-vinylpyrrolidone copolymer of HLB sorbents simultaneously captures the hydrophobic pyrrolidine ring and the polar pyrrole core, washing away phospholipid interferences[5].

Comparative Performance Data

To establish the optimal method, we compared standard approaches against our optimized workflow. The data below summarizes the analytical performance across different column chemistries and extraction methodologies.

Table 1: Chromatographic Column Comparison

Conditions: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Acetonitrile). Flow rate: 0.4 mL/min. Gradient: 5% to 95% B over 4 minutes.

Column ChemistryProduct ExampleRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Verdict
Standard C18 Waters BEH C180.851.85 (Tailing)4,500Poor. Phase collapse due to high aqueous conditions; insufficient retention of the polar acid.
HILIC Phenomenex Kinetex HILIC3.401.1012,000Moderate. Good retention, but requires lengthy equilibration times and is sensitive to matrix salts.
Polar-Embedded C18 Waters SymmetryShield RP182.151.05 (Symmetrical)18,500Optimal. Embedded carbamate groups prevent phase collapse, offering excellent retention and peak shape.
Table 2: Sample Extraction Efficiency (Plasma Matrix)

Spike concentration: 50 ng/mL. Matrix effect calculated via post-extraction spike method.

Extraction MethodMechanismAbsolute Recovery (%)Matrix Effect (%)Reproducibility (CV%)
Protein Precipitation (PPT) Acetonitrile crash (1:3 v/v)92.5%-45.2% (Suppression)14.5%
Liquid-Liquid Extraction (LLE) Ethyl Acetate extraction45.0%-10.5%22.1%
Solid Phase Extraction (HLB) Agilent Bond Elut HLB (30mg)89.4% -4.1% (Negligible) 3.2%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system. By incorporating stable-isotope labeled internal standards (SIL-IS) and strict Quality Control (QC) bracketing, the method continuously verifies its own accuracy and precision in accordance with FDA guidelines[3].

Step 1: Calibration and Quality Control Preparation
  • Prepare a primary stock solution of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid at 1.0 mg/mL in Methanol.

  • Spike blank matrix (e.g., human plasma) to create a 7-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare independent QC samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

  • Add 10 µL of Internal Standard (e.g., 13C4​ -labeled analog, 500 ng/mL) to 100 µL of each sample.

Step 2: HLB Solid Phase Extraction (SPE)
  • Condition: Pass 1.0 mL of Methanol through the HLB cartridge (30 mg/1 cc), followed by 1.0 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Load: Dilute the 100 µL plasma sample with 100 µL of 2% Formic Acid (to ensure the carboxylic acid is fully protonated and neutral for maximum retention). Load onto the cartridge.

  • Wash: Wash with 1.0 mL of 5% Methanol in Water to remove salts and polar endogenous proteins.

  • Elute: Elute the target analyte with 1.0 mL of 100% Methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

Step 3: LC-MS/MS Acquisition Parameters
  • System: Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole MS.

  • Column: Polar-Embedded C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 5% B).

  • MS Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transitions:

    • Analyte: m/z 243.1 199.1 (Collision Energy: 15 eV)[4].

    • Internal Standard: m/z 247.1 203.1 (Collision Energy: 15 eV).

Step 4: Validation Criteria (FDA 2018 BMV Compliance)

To validate the run, the system must meet the following criteria[3]:

  • Accuracy: The mean concentration of QCs must be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision: The Coefficient of Variation (CV%) must not exceed 15% (20% for LLOQ).

  • Carryover: Blank matrix injected immediately after the ULOQ must show a signal 20% of the LLOQ.

Workflow Visualization

The following diagram illustrates the logical flow of the sample preparation and analytical process, ensuring a closed-loop validation system.

Workflow N1 1. Biological Matrix (Plasma/Urine Spiked with IS) N2 2. Solid Phase Extraction (HLB) Wash: 5% MeOH | Elute: 100% MeOH N1->N2 Load Sample (Acidified) N3 3. Evaporation & Reconstitution (0.1% Formic Acid / Acetonitrile) N2->N3 Purified Extract N4 4. UHPLC Separation (Polar-Embedded C18 Column) N3->N4 5 µL Injection N5 5. ESI-MS/MS Detection (Negative MRM: 243.1 -> 199.1) N4->N5 Chromatographic Eluent N6 6. Data Validation (Accuracy, Precision, Matrix Effect) N5->N6 Peak Integration & QC Check

LC-MS/MS workflow for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid quantification.

References

  • [1] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. Spectroscopy Online. Available at:[Link]

  • [3] Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [4] Analysis of pyrrole-2-carboxylic acids in extracts of bacterial cultures by SRM. ResearchGate. Available at:[Link]

  • [5] Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at:[Link]

Sources

Validation

A Comparative Guide to 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid and Traditional Sulfonamide Bioisosteres

Introduction: The Evolving Role of Bioisosteres in Drug Design In the landscape of modern medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design.[1][2] Bioisosteres are functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Role of Bioisosteres in Drug Design

In the landscape of modern medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design.[1][2] Bioisosteres are functional groups or molecules that, due to their similar physicochemical properties, elicit a comparable biological response from a target. This strategy is not merely about swapping one functional group for another; it is a nuanced approach to fine-tune a molecule's potency, selectivity, pharmacokinetic profile, and to mitigate toxicity.[1][3]

Among the various classes of bioisosteres, sulfonamides have a storied history, initially rising to prominence as the first effective broad-spectrum antimicrobials.[4][5][6] They are classic bioisosteres of carboxylic acids, and their utility has expanded far beyond their antibacterial origins, with applications in anticancer, anti-inflammatory, and antiviral therapies.[4][5] However, the archetypal linear sulfonamides are not without their limitations, including issues of drug resistance and suboptimal pharmacokinetic properties.

This has spurred the exploration of novel sulfonamide scaffolds. This guide provides an in-depth comparison of traditional, linear sulfonamide bioisosteres with a novel, structurally distinct alternative: 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid . While direct, head-to-head experimental data for this specific molecule is not yet prevalent in the public domain, this guide will leverage established principles of medicinal chemistry and data from closely related analogues to provide a comprehensive theoretical comparison. We will dissect the structural rationale behind this novel scaffold, predict its potential advantages, and provide exemplary experimental protocols for its synthesis and evaluation, thereby offering a forward-looking perspective for researchers in drug discovery.

Part 1: The Landscape of Sulfonamide Bioisosteres

Traditional Sulfonamides: A Foundation of Modern Chemotherapy

Traditional sulfonamides are characterized by a core aniline-sulfonamide structure. Their primary mechanism of antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[4][7] As mammals obtain folic acid from their diet, this pathway provides a selective target.[7]

Advantages of Traditional Sulfonamides:

  • Established Chemistry: Decades of research have resulted in robust and well-understood synthetic routes.

  • Broad-Spectrum Activity: Many sulfonamides exhibit activity against a wide range of Gram-positive and Gram-negative bacteria.[6]

  • Versatility: The sulfonamide moiety is a versatile pharmacophore, with derivatives developed as diuretics, antidiabetics, and anti-inflammatory agents.[4][5]

Disadvantages of Traditional Sulfonamides:

  • Drug Resistance: Widespread use has led to the emergence of resistant bacterial strains.

  • Pharmacokinetic Challenges: Poor aqueous solubility can lead to crystalluria and renal toxicity.[6]

  • Toxicity and Side Effects: Hypersensitivity reactions are a known risk, and some sulfonamides can cause adverse effects such as folate deficiency.[6]

  • Limited Structural Diversity: The linear and relatively planar structure of traditional sulfonamides can limit their ability to interact with complex, three-dimensional binding pockets.

The following diagram illustrates the mechanism of action of traditional sulfonamides.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Enzymatic Conversion THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA_RNA DNA, RNA, and Protein Synthesis THF->DNA_RNA Sulfonamides Traditional Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of traditional sulfonamides.

The Quest for Superior Bioisosteres: Moving Beyond Linearity

The limitations of traditional sulfonamides have driven the development of new bioisosteres that can offer improved physicochemical and pharmacological properties. A key strategy in this endeavor is the introduction of structural features that impart greater three-dimensionality and conformational rigidity. Cyclic sulfonamides, also known as sultams, are a promising class of such bioisosteres.[8] Their constrained conformations can enhance binding affinity to target proteins and improve membrane permeability due to reduced polarity.[8]

Part 2: 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid: A Structurally Novel Scaffold

The structure of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid represents a significant departure from traditional sulfonamides. It is a composite scaffold that integrates three key structural motifs, each contributing unique properties.

Structural Dissection and Theoretical Advantages
  • The Pyrrolidine Ring: The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[9] Its sp³-hybridized carbons provide a distinct three-dimensional geometry, which is a significant advantage over the flat, aromatic rings of traditional sulfonamides.[9][10] This can lead to more extensive and specific interactions with the binding pockets of target proteins, potentially increasing potency and selectivity.[9][10] The pyrrolidine nitrogen also offers a point for further functionalization and can act as a hydrogen bond acceptor, while its basicity can be modulated by substituents.[10]

  • The Cyclic Sulfonamide (Sultam): By incorporating the sulfonamide into a cyclic structure with the pyrrolidine, a sultam is formed. This has several potential benefits:

    • Conformational Rigidity: The cyclic nature of the sultam reduces the number of rotatable bonds compared to a linear sulfonamide. This pre-organizes the molecule into a more defined conformation for binding, which can increase affinity and reduce the entropic penalty upon binding.[8]

    • Improved Physicochemical Properties: Cyclic sulfonamides often exhibit reduced polarity compared to their linear counterparts, which can lead to improved membrane permeability and oral bioavailability.[8]

  • The Pyrrole-2-carboxylic Acid Moiety: This component introduces several important features:

    • Aromaticity and Hydrogen Bonding: The pyrrole ring is an aromatic heterocycle that can participate in π-stacking interactions with protein residues. The N-H group of the pyrrole is a hydrogen bond donor, providing an additional point of interaction.

    • Carboxylic Acid Group: The carboxylic acid provides a key acidic center for ionic interactions and hydrogen bonding, which is often crucial for anchoring a molecule to its biological target. It is also a bioisostere for the sulfonamide itself, offering a dual-pharmacophore approach.

The following diagram illustrates the key structural features of this novel scaffold.

cluster_0 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid cluster_1 Key Structural Motifs Molecule Pyrrolidine Pyrrolidine Ring (3D Scaffold, Improved PK) Sultam Cyclic Sulfonamide (Sultam) (Rigidity, Permeability) Pyrrole_Acid Pyrrole-2-carboxylic Acid (H-bonding, Aromaticity)

Caption: Structural components of the novel scaffold.

Part 3: A Theoretical Comparative Analysis

In the absence of direct experimental data, we can infer a comparison of the potential properties of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid with a traditional sulfonamide, such as sulfamethoxazole.

Physicochemical Properties
PropertyTraditional Sulfonamide (e.g., Sulfamethoxazole)4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (Predicted)Rationale for Prediction
Molecular Weight ~253 g/mol ~244 g/mol Similar molecular weight, suggesting comparable size.
logP (Lipophilicity) ~0.89Likely higherThe pyrrolidine ring and the overall more compact structure may increase lipophilicity compared to the more polar aniline moiety.
pKa ~5.6 (amine)Likely acidic due to the carboxylic acid (~4-5) and weakly acidic N-H of the pyrrole.The carboxylic acid will be the dominant acidic center. The sulfonamide nitrogen is tertiary and thus not acidic.
Aqueous Solubility Low, pH-dependentPotentially improved, especially at physiological pH.The carboxylic acid group can be deprotonated at physiological pH, forming a carboxylate salt and increasing solubility. The pyrrolidine may also enhance solubility.[11]
3D Shape Relatively planarGlobular, three-dimensionalThe sp³-hybridized pyrrolidine ring imparts a non-planar, more complex 3D structure.[9][10]
Biological Activity and Selectivity

The unique three-dimensional shape of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid could allow it to access binding pockets that are inaccessible to flatter, traditional sulfonamides. This could lead to:

  • Novel Biological Targets: It may not be limited to inhibiting DHPS and could show activity against other enzymes or receptors where a 3D pharmacophore is required.

  • Improved Selectivity: The more defined shape and distribution of functional groups could result in more specific interactions with a particular target, leading to higher selectivity and fewer off-target effects.

Pharmacokinetic (ADME) Profile

The incorporation of the pyrrolidine scaffold is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties.[11]

  • Absorption: The potentially improved solubility and membrane permeability could lead to better oral absorption.

  • Distribution: The physicochemical properties will dictate its distribution profile, but the 3D nature may alter tissue penetration compared to traditional sulfonamides.

  • Metabolism: The absence of the aniline moiety, a common site of metabolism in traditional sulfonamides, could lead to a different metabolic profile and potentially improved metabolic stability. The pyrrolidine and pyrrole rings would be the likely sites of metabolism.

  • Excretion: This would be dependent on the overall properties of the molecule and its metabolites.

Part 4: Experimental Workflows for Comparative Evaluation

To empirically validate the theoretical advantages of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, a series of experiments would be required. The following sections detail exemplary protocols for its synthesis and comparative evaluation.

Exemplary Synthesis Protocol

A plausible synthetic route could involve the sulfonation of a protected pyrrole-2-carboxylic acid derivative, followed by reaction with pyrrolidine and subsequent deprotection.

Step 1: Synthesis of a Protected Pyrrole-2-carboxylic Acid Ester

  • Start with commercially available pyrrole-2-carboxylic acid.

  • Protect the carboxylic acid group, for example, as a methyl or ethyl ester, using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Protect the pyrrole nitrogen, for instance, with a tosyl or BOC group, to prevent side reactions in the subsequent sulfonation step.

Step 2: Sulfonation of the Protected Pyrrole

  • Dissolve the protected pyrrole derivative in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0°C.

  • Add chlorosulfonic acid dropwise and stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with ice water and extract the product with an organic solvent. The product is the corresponding sulfonyl chloride.

Step 3: Formation of the Sulfonamide

  • Dissolve the sulfonyl chloride in a suitable solvent (e.g., THF).

  • Add pyrrolidine and a base (e.g., triethylamine) and stir at room temperature.

  • After the reaction is complete, perform a standard workup to isolate the fully protected product.

Step 4: Deprotection

  • Selectively remove the protecting groups from the carboxylic acid and the pyrrole nitrogen using appropriate conditions (e.g., LiOH for the ester and specific conditions for the N-protecting group) to yield the final product, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

The following diagram outlines this proposed synthetic workflow.

Start Pyrrole-2-carboxylic Acid Step1 Protection of Carboxylic Acid and Pyrrole N-H Start->Step1 Step2 Sulfonation with Chlorosulfonic Acid Step1->Step2 Step3 Reaction with Pyrrolidine Step2->Step3 Step4 Deprotection Step3->Step4 Final_Product 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid Step4->Final_Product

Caption: Proposed synthetic workflow.

Protocols for Physicochemical Property Determination

pKa Determination using Potentiometric Titration: [12][13]

  • Accurately weigh and dissolve the compound in a mixture of water and a co-solvent (e.g., methanol) if necessary.

  • Titrate the solution with a standardized solution of NaOH while monitoring the pH using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP Determination using the Shake-Flask Method: [14]

  • Prepare a solution of the compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the layers.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer.

Protocol for In Vitro Antibacterial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution: [7][15][16]

  • Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a bacterial inoculum of the test organism (e.g., E. coli, S. aureus) and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Assay: [7][15]

  • Prepare tubes of CAMHB containing the test compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

  • Inoculate the tubes with the test organism to a starting concentration of ~5 x 10⁵ CFU/mL.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar plates.

  • Incubate the plates and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot log₁₀ CFU/mL versus time to determine the rate of bacterial killing.

The following diagram illustrates the workflow for antimicrobial susceptibility testing.

cluster_MIC cluster_Time_Kill Start Antimicrobial Susceptibility Testing MIC MIC Determination (Broth Microdilution) Start->MIC Time_Kill Time-Kill Assay Start->Time_Kill MIC_Step1 Serial Dilution of Compound MIC_Step2 Inoculation with Bacteria MIC_Step1->MIC_Step2 MIC_Step3 Incubation MIC_Step2->MIC_Step3 MIC_Step4 Determine Lowest Concentration Inhibiting Growth MIC_Step3->MIC_Step4 TK_Step1 Inoculation at Multiples of MIC TK_Step2 Sampling at Time Points TK_Step1->TK_Step2 TK_Step3 Plating and Colony Counting TK_Step2->TK_Step3 TK_Step4 Plot CFU/mL vs. Time TK_Step3->TK_Step4

Sources

Comparative

Comparative SAR Guide: Optimization of 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid Derivatives as SARS-CoV-2 NSP14 Methyltransferase Inhibitors

Introduction Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) relies on the non-structural protein 14 (NSP14) to methylate the guanosine cap of newly synthesized viral RNAs at the N7 position. This S-adenosyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) relies on the non-structural protein 14 (NSP14) to methylate the guanosine cap of newly synthesized viral RNAs at the N7 position. This S-adenosyl-L-methionine (SAM)-dependent capping mechanism is critical for viral translation, RNA stability, and evasion of the host immune response[1]. Unlike human RNA capping methyltransferases (MTases), which feature highly open active sites, the NSP14 MTase pocket is uniquely constricted. This structural divergence presents a prime therapeutic opportunity for highly selective non-nucleoside inhibitors[2].

Recent high-throughput screening (HTS) and subsequent hit-to-lead campaigns have identified the3 as a potent, first-in-class inhibitor of NSP14[3]. Specifically, derivatives stemming from the 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid core have demonstrated exceptional biochemical potency[4]. As a Senior Application Scientist, I have structured this guide to provide a comprehensive Structure-Activity Relationship (SAR) comparison of these substitutions, detailing the mechanistic causality behind the optimization from micromolar hits to picomolar leads.

Section 1: Structural Rationale & SAR Strategy

The foundational pharmacophore consists of a central 1,5-dimethyl-1H-pyrrole ring, which acts as a rigid scaffold to orient two critical binding moieties into the enzyme's active site:

  • The 4-Sulfonamide Group (e.g., pyrrolidine-1-sulfonyl): Targets the hydrophobic sub-pocket near the SAM-binding site.

  • The 2-Carboxamide Group: Engages in critical hydrogen-bonding networks with residues such as Asn388 and Phe506, which are essential for displacing active-site water molecules[1].

Causality of Experimental Choices: Initial HTS hits possessed a basic sulfonamide-carboxamide pyrrole structure with an IC50 of ~0.31 μM[3]. To improve potency, researchers systematically varied the 2-carboxylic acid substitutions (converting them to various amides) and the 4-sulfonamide substituents. The rationale was to exploit the narrow SAM-binding pocket by introducing rigid, sterically demanding bicyclic or heteroaromatic rings (like aminopyridines and pyrazoles). These substitutions lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and maximizing van der Waals interactions within the constricted pocket.

SAR_Logic Hit Initial HTS Hit IC50: 0.31 μM Core Core Optimization 1,5-dimethyl-pyrrole Hit->Core Sub2 2-Carboxamide Sub (Aminopyridine) IC50: 17 nM Core->Sub2 Sub4 4-Sulfonamide Sub (Endocyclic Pyrazole) IC50: 32 nM Core->Sub4 Lead Combined Optimization Exocyclic Pyrazole IC50: < 5.0 nM Sub2->Lead Sub4->Lead

Figure 1: Logical workflow of the SAR optimization from the initial HTS hit to the picomolar lead.

Section 2: Comparative SAR Data Analysis

The optimization trajectory of the 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid scaffold reveals a steep increase in potency when both the 2- and 4-positions are synergistically modified. Table 1 summarizes the quantitative impact of these substitutions.

Table 1: Comparative SAR of Pyrrole-2-Carboxamide Derivatives against NSP14 MTase

Compound ID4-Sulfonamide Substitution2-Carboxamide SubstitutionNSP14 IC50Fold Improvement
1 (Hit) Simple alkyl sulfonamideSimple aryl amide310 nMBaseline
10 Pyrrolidine-1-sulfonylAminopyridine17 nM~18x
30 Endocyclic pyrazoleSimple aryl amide32 nM~10x
46 Endocyclic pyrazoleAminopyridine5.0 nM62x
48 (Lead) Exocyclic pyrazoleAminopyridine< 1.0 nM>300x

Data synthesized from recent optimization studies on non-nucleoside SARS-CoV-2 NSP14 inhibitors[3].

Mechanistic Insight: Matching the 2-carboxamide substituent from the highly potent aminopyridine compound (10) with the 4-sulfonamide substituent from the endocyclic pyrazole compound (30) yielded compound 46, dropping the IC50 to 5.0 nM[3]. Further refinement by replacing the endocyclic pyrazole with an exocyclic pyrazole (Compound 48) pushed the potency into the picomolar range[3]. This massive leap in affinity is attributed to the exocyclic nitrogen's ability to form a tighter hydrogen bond with the SAM-pocket backbone, completely displacing the localized water network[1].

Section 3: Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols represent self-validating systems. They include internal controls to verify that the observed inhibition is due to true target engagement rather than assay interference.

Protocol 1: Synthesis of 2-Carboxamide Derivatives

Objective: Couple 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid with heteroaromatic amines (e.g., aminopyridines)[4]. Causality & Validation: We utilize HATU as the coupling reagent alongside DIPEA. HATU is chosen over EDC/HOBt because the electron-deficient nature of aminopyridines makes them poor nucleophiles; HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion while suppressing racemization.

  • Activation: Dissolve 1.0 eq of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the desired amine (e.g., 2-aminopyridine). Stir at room temperature for 12 hours.

  • Validation Check (LC-MS): Monitor the reaction via LC-MS. The disappearance of the acid mass and the appearance of the product mass confirms conversion.

  • Purification: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase HPLC to >95% purity to ensure no residual HATU interferes with downstream biological assays.

Protocol 2: Biochemical NSP14 MTase Inhibition Assay (MTase-Glo)

Objective: Quantify the IC50 of the synthesized inhibitors against recombinant SARS-CoV-2 NSP14[3]. Causality & Validation: The MTase-Glo assay measures the conversion of SAM to SAH. SAH is subsequently converted to ATP, which drives a luciferase reaction. A no-enzyme control (background) and a no-inhibitor control (max signal) are included in every plate to calculate the Z'-factor, ensuring the assay's dynamic range is robust (Z' > 0.6).

  • Enzyme Preparation: Pre-incubate recombinant NSP14/NSP10 complex (10 nM final) with the inhibitor (serial dilutions from 10 μM to 1 pM) in assay buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20) for 15 minutes. Reasoning: NSP10 is required as a co-factor to stabilize NSP14 in its active conformation[5].

  • Reaction Initiation: Add SAM (1 μM) and the RNA cap substrate (m7GpppA, 10 μM). Incubate at 37°C for 60 minutes. Reasoning: Substrate concentrations are kept near their respective Km values to ensure the assay is sensitive to competitive inhibitors.

  • Conversion & Detection: Add the MTase-Glo Reagent to stop the reaction and convert SAH to ADP. Incubate for 30 minutes. Add the MTase-Glo Detection Solution to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

  • Data Analysis: Normalize luminescence to the controls and fit to a 4-parameter logistic dose-response curve to determine the IC50.

Assay_Workflow Prep Enzyme Prep NSP14/10 + Inhibitor Incubate Reaction Initiation + SAM & RNA Substrate Prep->Incubate Convert Signal Conversion SAH -> ADP -> ATP Incubate->Convert Detect Luminescence IC50 Calculation Convert->Detect

Figure 2: Step-by-step biochemical validation workflow using the MTase-Glo assay system.

Conclusion

The systematic SAR exploration of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid substitutions highlights the critical importance of rigid, sterically optimized functional groups in targeting the SARS-CoV-2 NSP14 methyltransferase. By combining optimal 2-carboxamide and 4-sulfonamide substitutions, researchers can achieve picomolar potency, providing a highly selective, non-nucleoside therapeutic avenue for COVID-19 and emerging variants.

References

  • Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. ACS Publications. 3

  • WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof. Google Patents. 4

  • Structure of SARS-CoV-2 MTase nsp14 with the inhibitor STM957 reveals inhibition mechanism that is shared with a poxviral MTase. PLoS Pathogens. 1

  • SARS-CoV-2 NSP14 Methyltransferase, Active. The Native Antigen Company. 5

  • Bi-substrate Inhibitors of SARS-CoV-2 Nsp14 Methyltransferase. Pandemic PACT Tracker. 2

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid High-Throughput Screening Results

Introduction: The Imperative of Validating High-Throughput Screening Hits High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Validating High-Throughput Screening Hits

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify potential therapeutic candidates. However, the primary HTS is merely the beginning of a rigorous journey. The data generated is prone to false positives and artifacts arising from the assay technology itself or compound-specific interference. Therefore, a systematic and multi-faceted cross-validation strategy is not just recommended, but essential to ensure that resources are focused on genuinely promising molecules.[1][2] This guide provides a comprehensive framework for the cross-validation of a hypothetical hit, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, identified from an HTS campaign against the novel kinase target, Inhibitor-Associated Human Kinase 1 (IAHK1).

The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[3] This, combined with the sulfonyl group, makes our hit compound a compelling starting point, but its true potential can only be unlocked through meticulous validation.

The Hit Compound: 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

  • IUPAC Name: 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

  • CAS Number: 870693-08-6[4]

  • Molecular Formula: C9H12N2O4S[5]

  • Structure:

    • A pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom.

    • A carboxylic acid group at position 2 of the pyrrole ring.

    • A sulfonyl group attached to a pyrrolidine ring at position 4 of the pyrrole ring.

The Primary High-Throughput Screen (HTS)

The initial discovery of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid as an inhibitor of IAHK1 was made using a fluorescence polarization (FP)-based biochemical assay. This assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of IAHK1. While efficient for screening large libraries, FP assays are susceptible to interference from fluorescent compounds or those that quench fluorescence, leading to potential false positives.

HTS Assay Principle

cluster_0 No Inhibition cluster_1 Inhibition IAHK1_FP IAHK1 Complex_FP IAHK1-Ligand Complex (High Polarization) IAHK1_FP->Complex_FP Binds Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Complex_FP IAHK1_Inhib IAHK1 Free_Ligand Free Fluorescent Ligand (Low Polarization) IAHK1_Inhib->Free_Ligand Inhibitor Binds Inhibitor Hit Compound Inhibitor->IAHK1_Inhib

Caption: Fluorescence Polarization Assay Principle.

HTS Results for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
ParameterValue
% Inhibition at 10 µM85%
IC50 (Initial)1.2 µM

A Multi-Tiered Cross-Validation Strategy

To build confidence in this initial hit, a sequential validation workflow is crucial. This involves employing orthogonal assays, which utilize different detection technologies and principles to confirm the biological activity of the compound.[1][6] This approach helps to eliminate artifacts specific to the primary assay format. The strategy will progress from a direct, alternative biochemical assay to a more physiologically relevant cell-based assay.

HTS Primary HTS Hit (Fluorescence Polarization) Orthogonal Orthogonal Biochemical Assay (Luminescence-based) HTS->Orthogonal Confirms direct inhibition Cellular Cell-Based Target Engagement (Cellular Thermal Shift Assay) Orthogonal->Cellular Assesses cell permeability & target engagement Selectivity Selectivity Counterscreen (vs. IAHK2) Cellular->Selectivity Determines specificity Validated Validated Hit for Lead Optimization Selectivity->Validated

Caption: Cross-Validation Workflow.

Experimental Protocols and Comparative Data

Orthogonal Biochemical Assay: Luminescence-Based Kinase Activity Assay

Rationale: To confirm that 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a true inhibitor of IAHK1's enzymatic activity, a luminescence-based assay that measures ATP consumption is an excellent orthogonal choice.[7] This assay format is less prone to interference from colored or fluorescent compounds.

Protocol:

  • Reagents: Recombinant IAHK1 enzyme, substrate peptide, ATP, and a commercial luminescence-based kinase activity kit.

  • Procedure:

    • Prepare a serial dilution of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

    • In a 384-well plate, add the IAHK1 enzyme and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and add the detection reagent, which measures the amount of remaining ATP.

    • Read the luminescence signal on a plate reader.

  • Data Analysis: The decrease in luminescence is proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response curve.

Comparative Data:

AssayIC50 (µM)
Primary HTS (Fluorescence Polarization)1.2
Orthogonal Assay (Luminescence)1.5

The close correlation of the IC50 values from two distinct biochemical assays strongly suggests that the compound is a genuine inhibitor of IAHK1 and not an artifact of the primary HTS technology.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment.[8][9] Cell permeability, stability, and engagement with the target in its native context are critical. CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Culture: Culture a human cell line endogenously expressing IAHK1 to 80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid or a vehicle control for 2 hours.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble IAHK1 in each sample using Western blotting with an IAHK1-specific antibody.

  • Data Analysis: Plot the amount of soluble IAHK1 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and therefore engagement.

Comparative Data:

AssayPotency MetricValue
Orthogonal Biochemical AssayIC501.5 µM
Cellular Thermal Shift AssayEC50 (Target Engagement)3.2 µM

The observed EC50 in the CETSA, while slightly higher than the biochemical IC50, confirms that the compound can penetrate the cell membrane and bind to IAHK1 in a physiological context. This is a crucial step in validating the hit.

Selectivity Profiling: Counterscreen Against a Related Kinase

Rationale: To be a viable drug candidate, a compound should ideally exhibit selectivity for its intended target to minimize off-target effects and potential toxicity.[10] A counterscreen against a closely related kinase (e.g., IAHK2) is a fundamental step in assessing selectivity.

Protocol:

  • Assay: Use the same luminescence-based kinase activity assay as the orthogonal screen.

  • Target: Substitute IAHK1 with the recombinant IAHK2 enzyme.

  • Procedure: Determine the IC50 of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid against IAHK2 using the same protocol.

Comparative Data:

Kinase TargetIC50 (µM)Selectivity Ratio (IAHK2 IC50 / IAHK1 IC50)
IAHK11.5\multirow{2}{*}{>33}
IAHK2>50

The data indicates that 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is highly selective for IAHK1 over the closely related IAHK2, a desirable characteristic for a therapeutic candidate.

Further Mechanism of Action (MoA) Studies

While the above steps validate the hit, further studies would be required to understand its mechanism of action (MoA).[11] This could involve:

  • Enzyme Kinetics: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP and the substrate.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the compound-target interaction.[12]

  • Structural Biology: Co-crystallization of the compound with IAHK1 can provide atomic-level insights into the binding mode, guiding future structure-activity relationship (SAR) studies.[11]

Conclusion

The initial high-throughput screening hit, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, has successfully navigated a rigorous, multi-tiered cross-validation workflow. The confirmation of its inhibitory activity through an orthogonal biochemical assay, demonstration of target engagement in a cellular context, and favorable selectivity profile collectively transform this compound from a preliminary "hit" into a validated lead candidate. This systematic approach of de-risking early-stage compounds is fundamental to an efficient and successful drug discovery pipeline, ensuring that subsequent optimization efforts are built on a solid and reliable foundation.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Google Cloud.
  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
  • From gene to validated and qualified hits. (n.d.). AXXAM.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC.
  • What's the Difference Between Biochemical and Cell-Based HTS Assays?. (2026, March 5). BellBrook Labs.
  • Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Small-molecule Inhibitors (Inhibitors, Agonists and Modulators). (n.d.). BOC Sciences.
  • Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. (2023, May 31). ResearchGate.
  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories.
  • of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Google Cloud.
  • Enzymes in secondary pharmacology screening panels: is there room for improvement?. (n.d.). PMC.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH.
  • Primary and Secondary Screening of Enzymes. (n.d.). Google Cloud.
  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Google Cloud.
  • Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes. (2009, April 15). PubMed.
  • Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. (n.d.). PNAS.
  • 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid — Chemical Substance Information. (n.d.). Google Cloud.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). PMC.
  • 4-(pyrrolidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid. (n.d.). PubChemLite.
  • 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). PMC.
  • Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. (2025, September 23). Google Cloud.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI.
  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). (n.d.). PMC.

Sources

Comparative

Comparing cell permeability of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid analogs

Title: Comparative Cell Permeability Guide: 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid and Its Analogs Executive Summary & Mechanistic Rationale The 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cell Permeability Guide: 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid and Its Analogs

Executive Summary & Mechanistic Rationale

The 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid scaffold is a highly versatile pharmacophore utilized in the development of antimicrobial agents, carbonic anhydrase (CA) inhibitors, and mycobacterial MmpL3 inhibitors[1]. However, translating in vitro target affinity into cellular or in vivo efficacy often requires overcoming significant permeability barriers.

As an Application Scientist, I frequently observe that the primary bottleneck for this class of compounds is the inherent physicochemical conflict between the highly polar, ionizable carboxylic acid moiety (pKa ~4.5) and the bulky, lipophilic pyrrolidine-1-sulfonyl group. At physiological pH (7.4), the carboxylic acid is predominantly ionized, resulting in a negatively charged species that strongly resists passive transcellular diffusion across the lipid bilayer[2]. Conversely, the sulfonamide group can act as both a hydrogen bond donor and acceptor, heavily influencing the Topological Polar Surface Area (tPSA).

To optimize intestinal absorption or blood-brain barrier (BBB) penetration, structural analogs—such as esters, amides, and varied sulfonamide substituents—must be systematically evaluated. This guide objectively compares the permeability profiles of the parent compound against three strategic analogs, providing validated experimental workflows for Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell models.

Comparative Analysis of Analogs

To understand the structure-permeability relationship (SPR), we compare the parent compound with three representative structural modifications designed to alter lipophilicity (cLogP) and tPSA.

  • Analog A (Parent): 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.

    • Profile: High tPSA and ionized at pH 7.4. Exhibits poor passive diffusion and is prone to paracellular leakage rather than transcellular transport.

  • Analog B (Ester Prodrug): Methyl 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylate.

    • Profile: Masking the carboxylic acid neutralizes the charge at physiological pH, significantly lowering tPSA and increasing cLogP. This drives high passive membrane permeability.

  • Analog C (Amide Derivative): 4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxamide.

    • Profile: Replaces the ionizable acid with a neutral amide[3]. While it introduces new hydrogen bond donors, it prevents ionization, resulting in moderate permeability and improved stability compared to the ester.

  • Analog D (Morpholine Isostere): 4-(Morpholinosulfonyl)-1H-pyrrole-2-carboxylic acid.

    • Profile: Replacing the pyrrolidine ring with a morpholine ring introduces an oxygen atom, decreasing lipophilicity and further increasing tPSA, generally resulting in the lowest permeability profile of the set.

Quantitative Permeability Data

The following table synthesizes representative in vitro permeability metrics across standard PAMPA (passive diffusion) and Caco-2 (transcellular + active efflux) models[4].

CompoundModificationMW ( g/mol )cLogPtPSA (Ų)PAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A / A-B)
Analog A Parent (Acid)244.270.8592.5< 1.0 (Low)1.2 ± 0.30.8 (No active efflux)
Analog B Methyl Ester258.301.4581.518.5 (High)22.4 ± 1.51.1 (No active efflux)
Analog C Amide243.280.65101.34.2 (Moderate)5.8 ± 0.71.4 (Weak efflux)
Analog D Morpholine260.270.35101.7< 0.5 (Low)0.8 ± 0.20.9 (No active efflux)

Data Interpretation: Analog B demonstrates that neutralizing the carboxylic acid is the most effective strategy for enhancing passive transcellular diffusion. Analog A and D suffer from charge-induced membrane repulsion.

Experimental Workflows & Protocols

To ensure scientific integrity, permeability data must be generated using self-validating assay systems. Below are the optimized, step-by-step methodologies for both PAMPA and Caco-2 assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive diffusion mechanics, stripping away the complexities of active transport[4].

Causality & Quality Control: We utilize a 20% lipid-oil-hydrocarbon mixture to mimic the enterocyte brush border. Lucifer Yellow is co-incubated as a paracellular marker; if Lucifer Yellow permeates the membrane, the lipid bilayer is compromised, and the well data must be discarded.

  • Preparation of Donor Solution: Dilute the test analogs (Analogs A-D) in simulated intestinal fluid (pH 6.5) to a final concentration of 10 µM, ensuring final DMSO concentration is ≤1% to prevent membrane disruption.

  • Membrane Coating: Carefully apply 5 µL of a 2% (w/v) lecithin in dodecane solution to the PVDF membrane filter (pore size 0.45 µm) of the donor plate. Allow 5 minutes for solvent evaporation.

  • Assay Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of acceptor buffer (PBS, pH 7.4) to the acceptor plate.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation[4].

  • Quantification: Separate the plates. Extract 50 µL from both compartments and quench with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol 2: Caco-2 Cell Bidirectional Permeability Assay

Caco-2 cells (human colorectal adenocarcinoma) differentiate to form a polarized monolayer with tight junctions and express functional efflux transporters (e.g., P-gp, BCRP), providing a holistic view of intestinal absorption.

Causality & Quality Control: Transepithelial electrical resistance (TEER) must be measured before and after the assay. A TEER value >300 Ω·cm² validates tight junction integrity. Bidirectional testing (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) is mandatory to calculate the Efflux Ratio (ER).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days, replacing media every alternate day to allow full differentiation and transporter expression.

  • Pre-Assay Validation: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS). Measure TEER to confirm monolayer integrity.

  • Dosing (A-B Transport): Add 10 µM of the test compound in HBSS (pH 6.5) to the Apical chamber (400 µL). Add blank HBSS (pH 7.4) to the Basolateral chamber (800 µL). The pH gradient mimics the physiological gastrointestinal tract.

  • Dosing (B-A Transport): Reverse the configuration. Add the test compound to the Basolateral chamber (pH 7.4) and blank buffer to the Apical chamber (pH 6.5).

  • Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Analysis: Quantify via LC-MS/MS. An Efflux Ratio (ER = Papp​ B-A / Papp​ A-B) > 2.0 indicates the compound is a substrate for active efflux transporters.

System Visualizations

To conceptualize the decision-making process and the biological transport mechanisms, refer to the logical diagrams below.

Diagram 1: Permeability Screening Decision Tree

Workflow Start Synthesize Pyrrole-2-Carboxylic Acid Analogs PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Transcellular + Efflux) Start->Caco2 Decision P_app > 10 x 10^-6 cm/s? PAMPA->Decision Caco2->Decision Lead Lead Optimization (In Vivo PK) Decision->Lead Yes Redesign Structural Modification (Prodrug / Isostere) Decision->Redesign No

Caption: High-throughput screening workflow for evaluating pyrrole-2-carboxylic acid analog permeability.

Diagram 2: Intestinal Absorption & Efflux Mechanism

Transport Apical Apical Compartment (pH 6.5) Membrane Enterocyte Membrane (Lipid Bilayer) Apical->Membrane Passive Diffusion (Neutral Analogs) Basolateral Basolateral Compartment (pH 7.4) Membrane->Basolateral Pgp P-glycoprotein (Efflux) Membrane->Pgp Substrate Binding Pgp->Apical Efflux (ATP-dependent)

Caption: Transcellular transport mechanism across the Caco-2 monolayer highlighting P-gp mediated efflux.

Conclusion

For 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid derivatives, the presence of the free carboxylic acid severely limits passive membrane permeability due to ionization at physiological pH. As demonstrated by the comparative data, masking this group via esterification (Analog B) or amidation (Analog C) restores transcellular diffusion capabilities. When developing drugs utilizing this scaffold, researchers must utilize a dual-assay approach—leveraging PAMPA for rapid passive diffusion screening and Caco-2 assays to rule out active efflux liabilities.

References

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. National Center for Biotechnology Information (PMC).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • 1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for ce. RSC Publishing.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.